Triricinolein

Catalog No.
S639494
CAS No.
2540-54-7
M.F
C57H104O9
M. Wt
933.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triricinolein

CAS Number

2540-54-7

Product Name

Triricinolein

IUPAC Name

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C57H104O9

Molecular Weight

933.4 g/mol

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1

InChI Key

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC

The exact mass of the compound Triricinolein is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Refatting. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identity and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and regulatory information for Triricinolein.

Property Description
Systematic IUPAC Name Propane-1,2,3-triyl tris[(9Z,12R)-12-hydroxyoctadec-9-enoate] [1]
Common Synonyms Glyceryl this compound; Glycerol triricinoleate; Ricinoleic acid triglyceride [1]
Chemical Formula C57H104O9 [1] [2] [3]
Molecular Weight 933.43 g·mol⁻¹ [1] [3]
CAS Numbers 2540-54-7 [2], 15505-14-3 [4] [3]
Appearance Colourless Oil [3]
Key Suppliers SynZeal (CAT# SZ-T089001) [2], Alfa Chemistry (ACM15505143) [4]

Biosynthesis Pathway in Castor Bean

The biosynthesis of this compound in castor bean (Ricinus communis) endosperm involves a series of enzymatic reactions primarily on the endoplasmic reticulum [5] [6]. Ricinoleic acid is incorporated into the sn-2 position of phosphatidylcholine (PC) before being assembled into triacylglycerols (TAGs) [5].

G OleoylCoA Oleoyl-CoA LPCAT Enzyme: LPCAT OleoylCoA->LPCAT TwoOleoylPC 2-oleoyl-PC FAH12 Enzyme: Oleoyl-12-hydroxylase (FAH12) TwoOleoylPC->FAH12 TwoRicinoleoylPC 2-ricinoleoyl-PC PLA2 Enzyme: Phospholipase A2 (PLA2) TwoRicinoleoylPC->PLA2 FreeRicinoleate Free Ricinoleate LACS Enzyme: Acyl-CoA Synthetase (LACS) FreeRicinoleate->LACS RicinoleoylCoA Ricinoleoyl-CoA DGAT Enzyme: Diacylglycerol Acyltransferase (DGAT) RicinoleoylCoA->DGAT TAGs Triacylglycerols (TAGs) including this compound LPCAT->TwoOleoylPC FAH12->TwoRicinoleoylPC PLA2->FreeRicinoleate LACS->RicinoleoylCoA DGAT->TAGs

Biosynthesis pathway of this compound from oleoyl-CoA [5] [6].

Analytical Reference Standards

In pharmaceutical development, this compound is used as a reference standard for quality control. The table below lists known impurities which are critical for method validation and regulatory submissions [7].

Impurity Name Molecular Weight (g·mol⁻¹) CAS Number Supplier Catalog Number
This compound Impurity 1 915.44 NA AR-T06057 [7]
This compound Impurity 2 917.45 NA AR-T06058 [7]
This compound Impurity 3 891.41 2281875-36-1 AR-T06059 [7]
This compound Impurity 4 919.47 303082-20-4 AR-T06060 [7]
This compound Impurity 5 915.44 NA AR-T06061 [7]
This compound Impurity 6 915.44 NA AR-T06062 [7]
This compound Impurity 7 917.45 NA AR-T06063 [7]

Pharmaceutical Applications and Regulatory Context

  • Role as a Purgative: Castor oil, whose chief constituent is this compound, has long been used in medicine for its purgative effect [1]. The ricinoleic acid released upon digestion acts as an irritant to the intestinal mucosa, stimulating laxation.
  • Use as a Pharmaceutical Solvent: Its chemical structure makes it an effective solvent for several medically useful alkaloids [1].
  • Regulatory Significance for Generics: For modern drug development, especially Abbreviated New Drug Applications (ANDAs), this compound and its impurities are critical as Reference Standards [7] [2]. They are essential for demonstrating product quality, method validation, and stability studies to regulatory agencies like the FDA [7]. The FDA's Generic Drug User Fee Amendments (GDUFA) program provides workshops and guidance on the development of complex products, underscoring the importance of rigorous analytical characterization [8].

References

triricinolein stereochemistry and isomeric forms

Author: Smolecule Technical Support Team. Date: February 2026

Structural Analysis & Stereochemistry

Triricinolein is the triacylglycerol formed from three molecules of ricinoleic acid esterified to a glycerol backbone [1]. The core of its stereochemistry lies in the ricinoleic acid chains and the glycerol center.

  • Stereocenters: The molecular structure of this compound features three stereocenters, all with the (R)-configuration [2]. Each ricinoleic acid chain introduces a chiral center at the carbon bearing the hydroxyl group, specifically at position 12 [3]. The central carbon of the glycerol backbone can also be a stereogenic center, depending on the substitution pattern.
  • Molecular Formula and Weight: The molecular formula is C57H104O9, and it has a molecular weight of 933.43 g/mol [1]. Selected physical properties from chemical databases are summarized below.
Property Value / Description
Boiling Point 879.2 ± 65.0 °C (Predicted) [1]
Density 0.977 ± 0.06 g/cm³ (Predicted) [1]
Physical Form Colourless Oil [1]
Solubility Slightly soluble in Acetone and Chloroform [1]
Storage Amber Vial, Refrigerator (Light Sensitive) [1]

Isomeric Forms and Experimental Analysis

The isomeric landscape of this compound is complex, arising from both the configuration of its stereocenters and the positional arrangement of its fatty acid chains.

  • Types of Isomers: As a molecule with multiple stereocenters, this compound can exist as several stereoisomers [4]. These are molecules with the same atomic connectivity but different spatial arrangements. Stereoisomers include:

    • Enantiomers: Non-superimposable mirror images.
    • Diastereomers: Stereoisomers that are not mirror images [4].
    • Positional Isomers: Refers to the location of the ricinoleate chains on the glycerol backbone (e.g., sn-1, sn-2, or sn-3 positions). Research distinguishes between 1,2(2,3)-diricinolein and the 1,3-isomer during enzymatic methanolysis of this compound [3].
  • Experimental Determination:

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the isomeric purity of this compound derivatives. One study used NMR to show that the purity of the 1,2(2,3)-diricinolein isomer versus the 1,3-isomer was 88% at a water activity (a_w) of 0.53, compared to 71% at a_w of 0.11 [3].
    • Polarimetry: This technique measures the optical rotation of chiral molecules and is used to characterize enantiomers and determine enantiomeric excess (% ee), a key metric for chiral purity [5]. While not directly mentioned for this compound, it is a standard method for such analyses.
    • Enzymatic Specificity: The stereochemical preferences of enzymes provide insight into isomer relationships. Penicillium roquefortii lipase (PRL) showed high selectivity in the methanolysis of this compound, favoring the production of 1,2(2,3)-diricinolein over the 1,3-isomer [3]. This enzymatic specificity is a practical demonstration of how the different isomeric forms are recognized and processed in chemical reactions.

The following diagram illustrates the logical relationship between the different isomeric forms of this compound, based on the principles of stereochemistry.

G This compound This compound (C57H104O9) Isomers Isomers This compound->Isomers Constitutional Constitutional Isomers (Different connectivity) Isomers->Constitutional Stereoisomers Stereoisomers (Same connectivity, different spatial arrangement) Isomers->Stereoisomers Enantiomers Enantiomers (Non-superimposable mirror images) Stereoisomers->Enantiomers Diastereomers Diastereomers (Stereoisomers that are not mirror images) Stereoisomers->Diastereomers Positional Positional Isomers (e.g., 1,2 vs 1,3-diricinolein) Diastereomers->Positional includes

Logical relationships between the isomeric forms of this compound.

Research Techniques and Pathways

While the search results do not detail specific signaling pathways for this compound, they highlight relevant experimental workflows and the importance of pathway analysis in biological contexts.

  • Lipase-Catalyzed Methanolysis: This is a key enzymatic method for modifying this compound. The general workflow for producing diricinolein, as cited in the literature, involves several optimized parameters [3]:
    • Enzyme: Penicillium roquefortii lipase (PRL) gave the highest yield and specificity.
    • Solvent: Diisopropyl ether (DIPE) was superior to n-hexane.
    • Water Activity: An a_w of 0.53 was optimal for achieving high purity of the 1,2(2,3)-isomer.
    • Analysis: The reaction is monitored by tracking the consumption of this compound and the formation of products like methyl ricinoleate and diricinolein over time (e.g., up to 48 hours) [3].

G TR This compound Lipase Immobilized Lipase (e.g., PRL) TR->Lipase DR 1,2(2,3)-Diricinolein Lipase->DR Solvent Solvent (Diisopropyl Ether) Solvent->Lipase Conditions Conditions (a_w = 0.53) Conditions->Lipase Analysis Analysis (NMR) DR->Analysis

General workflow for the enzymatic production of diricinolein from this compound.

  • Signaling Pathways in Context: Although not directly linked to this compound, signal transduction pathways are fundamental to cellular communication and are a critical area for drug development. These pathways generally involve signal reception, transduction, and a cellular response [6]. For example, the JAK-STAT pathway is crucial for transmitting information from the cell membrane to the nucleus [6].

Further Research Directions

To complete a comprehensive whitepaper, the following areas require deeper investigation beyond the current search results:

  • Specific Signaling Pathways: Investigate whether ricinoleic acid or its derivatives are known ligands for specific receptors (e.g., GPCRs) in biological systems.
  • Detailed NMR Protocols: Locate experimental specifics for NMR, such as solvent systems, pulse sequences, and characteristic chemical shifts for each isomer.
  • Chromatographic Methods: Research specific HPLC or GC methods with chiral stationary phases capable of resolving and quantifying this compound's stereoisomers.

References

natural sources of triricinolein castor oil

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Natural Source

Triricinolein is the triglyceride exclusively formed from three molecules of ricinoleic acid. Its chemical structure is central to the properties of castor oil [1].

  • IUPAC Name: Propane-1,2,3-triyl tris[(9Z,12R)-12-hydroxyoctadec-9-enoate] [1]
  • Molecular Formula: C₅₇H₁₀₄O₉ [1] [2]
  • Molecular Weight: 933.43 g/mol [2]
  • Source: Castor oil, extracted from the seeds of the Ricinus communis L. plant, is the chief natural source of this compound [1] [3] [4]. The oil is composed primarily of triglycerides derived from ricinoleic acid, which typically constitutes 89% to 92% of its fatty acid content [5] [4]. This makes this compound the major component of castor oil.

Extraction and Processing of Castor Oil

Castor oil must be extracted from castor seeds and refined to produce a pure product. The workflow below illustrates the major steps from raw seeds to isolated ricinoleic acid.

Castor Seeds Castor Seeds Oil Extraction Oil Extraction Castor Seeds->Oil Extraction Crude Castor Oil Crude Castor Oil Oil Extraction->Crude Castor Oil Refining Refining Crude Castor Oil->Refining Pure Castor Oil\n(Mainly this compound) Pure Castor Oil (Mainly this compound) Refining->Pure Castor Oil\n(Mainly this compound) Hydrolysis Hydrolysis Pure Castor Oil\n(Mainly this compound)->Hydrolysis Ricinoleic Acid + Glycerol Ricinoleic Acid + Glycerol Hydrolysis->Ricinoleic Acid + Glycerol

Workflow for obtaining ricinoleic acid from castor seeds.

Oil Extraction Methods

Castor oil is extracted from seeds via several methods [5] [3]:

  • Mechanical Pressing: Physical compression; recovers about 45% of the oil, leaving significant residue [3].
  • Solvent Extraction: Uses solvents like n-hexane or supercritical carbon dioxide (SC-CO₂) for higher yield, often combined with mechanical pressing [5] [3].
  • Reactive Extraction: An emerging method using ultrasonic-assisted processes for shorter reaction times and potentially smaller processing plants [5].
Crude Oil Refining

Crude castor oil contains impurities and must be refined through a standard sequence [5]:

  • Degumming: Removal of phospholipids.
  • Neutralization: Free fatty acids are neutralized, for example, with a Na₂CO₃ solution, to achieve an acid value <1 [5].
  • Decolorization: Removal of color pigments.
  • Deodorization: Elimination of volatile compounds that cause odors.

This process yields pure, refined castor oil consisting mainly of this compound and is free of toxic ricin [4].

Key Properties of Castor Oil and this compound

The properties of castor oil are largely dictated by the high content of this compound and the structure of ricinoleic acid, which features a hydroxyl group, a double bond, and a carboxylic acid group [3] [4].

The table below summarizes key physical properties of castor oil [4]:

Property Value / Description
Viscosity 889.3 centistokes [4]
Density 0.959 g/mL [4]
Refractive Index 1.480 [4]
Pour Point 2.7 °C [4]
Flash Point 145 °C [4]
Appearance Colourless to pale yellow, viscous liquid [6]
Solubility Soluble in alcohols; limited solubility in aliphatic petroleum solvents [3]

Preparation of Ricinoleic Acid from this compound

For many applications, pure ricinoleic acid is required. It is isolated from this compound in castor oil via hydrolysis. The following diagram compares two primary hydrolysis pathways.

Castor Oil\n(this compound) Castor Oil (this compound) Direct Hydrolysis Direct Hydrolysis Castor Oil\n(this compound)->Direct Hydrolysis Transesterification Transesterification Castor Oil\n(this compound)->Transesterification Ricinoleic Acid Ricinoleic Acid Direct Hydrolysis->Ricinoleic Acid Methyl Ricinoleate Methyl Ricinoleate Transesterification->Methyl Ricinoleate Ester Hydrolysis Ester Hydrolysis Methyl Ricinoleate->Ester Hydrolysis Ester Hydrolysis->Ricinoleic Acid

Two main reaction pathways for obtaining ricinoleic acid from castor oil.

Direct Hydrolysis Methods
  • Twitchell Process: A conventional batch method using Twitchell reagent (a lipophilic sulphonic acid) and sulfuric acid as catalysts with excess water at atmospheric pressure for 36-48 hours. Conversion rates can reach 93% [5] [7].
  • High-Pressure Splitting: Continuous process using water at high pressure and temperature for more efficient hydrolysis [7].
  • Lipase-Catalyzed Hydrolysis: An enzymatic method using microbial lipases (e.g., Lipozyme TL IM). This is a green and highly effective method, achieving a conversion rate of 96.2 ± 1.5% [5] [7].
Transesterification and Hydrolysis

This two-step process is often used for biodiesel production and acid isolation [5] [4]:

  • Transesterification: Castor oil reacts with an alcohol (e.g., methanol) in the presence of a base catalyst (e.g., KOH) to produce methyl ricinoleate and glycerol [5].
  • Ester Hydrolysis: The methyl ricinoleate is then hydrolyzed under basic conditions to yield pure ricinoleic acid [5].

Industrial Importance and Applications

The unique structure of ricinoleic acid from this compound hydrolysis allows diverse chemical transformations, making castor oil a critical renewable resource for functional materials [3].

The table below outlines key derivative types and their primary industrial uses [5] [3] [6]:

Derivative Type Production Reaction Key Applications
Hydrogenated Castor Oil Hydrogenation Hard waxes, greases, moisture-resistant coatings [6]
Dehydrated Castor Oil Dehydration Paints, varnishes, protective coatings [3]
Blown Castor Oil Air oxidation at high temperature Plasticizer for inks, lacquers, adhesives [6]
Sebacic Acid & Heptanal Pyrolysis / Caustic fusion Biodegradable polymers, plastics, perfumes [5]
Estolides Esterification Bio-lubricants with excellent low-temperature properties [5]

Key Takeaways for Researchers

  • This compound is the dominant triglyceride in castor oil, making the oil a unique hydroxyl-functionalized renewable feedstock.
  • For high-purity ricinoleic acid, enzymatic hydrolysis using Lipozyme TL IM is the most efficient and environmentally friendly method [5].
  • The triple functionality (-OH, -C=C-, -COOH) of ricinoleic acid provides a versatile platform for synthesizing a wide array of oleochemicals, polymers, and functional materials [3] [4].

References

Preparation of Ricinoleic Acid from Castor Oil

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic and industrial value of castor oil largely depends on ricinoleic acid, which must be isolated from the triricinolein triglyceride. The general preparation workflow involves breaking the ester bonds in this compound, as shown below.

G CastorOil Castor Oil (Contains ~90% this compound) Hydrolysis Hydrolysis Reaction CastorOil->Hydrolysis Transesterification Transesterification Reaction CastorOil->Transesterification RicinoleicAcid1 Ricinoleic Acid Hydrolysis->RicinoleicAcid1 Direct Pathway MethylRicinoleate Methyl Ricinoleate Transesterification->MethylRicinoleate RicinoleicAcid2 Ricinoleic Acid MethylRicinoleate->RicinoleicAcid2 Ester Hydrolysis

Several methods have been developed for this hydrolysis, each with its own advantages and drawbacks [1]. The table below compares the key techniques.

Method Key Feature Reported Conversion Rate Key Considerations
Twitchell Process [1] Uses a lipophilic sulphonic acid reagent (Twitchell reagent) as an emulsifier and catalyst with sulfuric acid. ~93% Batch process, long reaction time (36-48 hours), uses strong acid.
Alkaline-Catalyzed Hydrolysis [1] Employs a base to saponify the triglyceride. Information not specified in results A common classical method.
Lipase-Catalyzed Hydrolysis [1] Uses the enzyme lipozyme TL IM; considered a green method. 96.2 ± 1.5% High efficiency, enzymatic process, avoids harsh chemicals.
Transesterification followed by Hydrolysis [1] Castor oil is first transesterified with methanol to form methyl ricinoleate, which is then hydrolyzed. Information not specified in results Two-step process.

Applications and Role in Drug Development

The functional groups of ricinoleic acid enable diverse chemical reactions, making it a valuable intermediate. In pharmaceuticals, it is used as a purgative in its triglyceride form (castor oil) and is converted into derivatives for advanced applications [2] [1].

  • Drug Carrier: Ricinoleic acid can be copolymerized with lactic acid to form Ricinoleic-Lactic Acid Copolyester, which is used as a biodegradable drug carrier [1].
  • Therapeutic Agent: Ricinoleic acid itself has been confirmed to exhibit bactericidal, anti-inflammatory, and antiherpetic properties [1].
  • Pharmaceutical Ingredient: Salts of ricinoleic acid, such as its zinc salt, are used in personal care products like deodorants [3]. The sodium salt (sodium ricinoleate) is also a known compound [3].
  • Reference Standard: Highly pure this compound is supplied by chemical vendors for use as reference standards in analytical method development, validation, and quality control for Abbreviated New Drug Applications (ANDAs) [4] [5].

References

triricinolein glycerol backbone ester bond architecture

Author: Smolecule Technical Support Team. Date: February 2026

Triglyceride Architecture: A Technical Overview

Molecular Architecture

The core structure of a triglyceride consists of a glycerol backbone esterified with three fatty acid chains [1] [2].

  • Glycerol Backbone: This is a three-carbon alcohol (C3H8O3). Each carbon atom bears a hydroxyl group (-OH), providing the sites for bonding with fatty acids [1] [3].
  • Ester Bond Formation: The bond between each hydroxyl group of glycerol and the carboxyl group (-COOH) of a fatty acid is an ester bond. This bond is formed through a condensation reaction, releasing one molecule of water per bond [1] [4]. Therefore, the formation of a single triglyceride results in the release of three water molecules.
  • Fatty Acid Chains: These are long hydrocarbon chains that can vary in:
    • Length: Typically 12 to 24 carbon atoms [2].
    • Saturation: This refers to the presence of single (saturated) or double bonds (unsaturated) between carbon atoms, which determines the molecule's physical properties [1] [5].

The following diagram illustrates the core architecture and the condensation reaction:

G cluster_reaction Condensation Reaction Glycerol Glycerol FA1 Fatty Acid Chain 1 Triglyceride Triglyceride Glycerol->Triglyceride Esterification FA2 Fatty Acid Chain 2 FA1->Triglyceride FA3 Fatty Acid Chain 3 FA2->Triglyceride FA3->Triglyceride H2O_Byproduct H₂O (x3) Reactants Glycerol + 3 Fatty Acids Products Triglyceride + 3 H₂O

Diagram of triglyceride formation via condensation reaction, creating three ester bonds.

Quantitative Structural Data
Aspect Description Quantitative Detail / Implication
Glycerol Backbone 3-carbon sugar alcohol Provides 3 hydroxyl (-OH) sites for esterification [1].
Ester Bonds Covalent linkage between glycerol & fatty acids. 3 ester bonds per triglyceride molecule; formed via release of 1 H₂O molecule per bond [4].
Fatty Acid Chain Length Length of hydrocarbon tails. Typically 12-24 carbon atoms [2]. Influences melting point and metabolic energy yield.
Degree of Saturation Presence of double bonds. Saturated: No double bonds, straight chains, higher melting point (solid). Unsaturated: ≥1 double bond(s), kinked chains, lower melting point (liquid) [1] [5].
Spatial Configuration Orientation around double bonds. cis: Common in nature, creates a bend. trans: Rare in nature, chain remains straighter [1].
Synthesis & Experimental Analysis

De Novo Synthesis Pathway The primary biochemical pathway occurs in the endoplasmic reticulum. Glycerol-3-phosphate (G3P) serves as the backbone precursor, undergoing sequential acylation [2]:

  • First Acylation: Glycerol-3-phosphate acyltransferase (GPAT) adds a fatty acyl-CoA to the sn-1 position, forming Lysophosphatidic Acid (LPA).
  • Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to the sn-2 position, forming Phosphatidic Acid (PA).
  • Deposphorylation & Third Acylation: PA is dephosphorylated to form Diacylglycerol (DAG). A third fatty acyl-CoA is then added by diacylglycerol acyltransferase (DGAT) to form Triacylglycerol (TAG).

The workflow for synthesizing and analyzing triglycerides is shown below:

G Start Start (Glycerol-3-Phosphate) GPAT GPAT Enzyme Start->GPAT LPA LPA (Lysophosphatidic Acid) AGPAT AGPAT Enzyme LPA->AGPAT PA PA (Phosphatidic Acid) Phosphatase Phosphatase Enzyme PA->Phosphatase DAG DAG (Diacylglycerol) DGAT DGAT Enzyme DAG->DGAT TAG TAG (Triacylglycerol) Analysis Analytical Techniques TAG->Analysis GPAT->LPA + FA-CoA AGPAT->PA + FA-CoA Phosphatase->DAG Dephosphorylation DGAT->TAG + FA-CoA NMR NMR Spectroscopy Analysis->NMR Chrom Chromatography (GC, HPLC) Analysis->Chrom

Workflow for triglyceride synthesis and analytical techniques.

Key Analytical Techniques For precise structural elucidation, the following methodologies are employed [3]:

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine carbon chain length, degree of saturation, and double bond configuration.
  • Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and analyze the individual fatty acid components of a triglyceride.
Biological Functions & Relevance

Triglycerides are not merely energy reservoirs; they play multiple critical roles in biological systems [1] [3] [2]:

  • Energy Storage: They are the most efficient form of energy storage, providing more than twice the energy per gram compared to carbohydrates or proteins (~9 kcal/g).
  • Structural Precursors: Breakdown products of triglycerides, particularly fatty acids, can be incorporated into phospholipids, which are fundamental building blocks of all cellular membranes.
  • Metabolic Signaling: Diacylglycerols (DAGs), key intermediates in triglyceride synthesis and breakdown, act as vital second messengers in intracellular signaling pathways, such as those activating Protein Kinase C (PKC).
  • Insulation and Protection: Adipose tissue rich in triglycerides provides thermal insulation and cushions vital organs from physical shock.

Specifics of Triricinolein

This compound is a specific triglyceride where all three fatty acid chains are ricinoleic acid. Ricinoleic acid is a unique 18-carbon unsaturated fatty acid with a double bond between carbons 9 and 10 (in cis configuration), and a hydroxyl group (-OH) attached to the 12th carbon. This hydroxyl group is an unusual feature that gives ricinoleic acid, and thus this compound, distinctive chemical properties, such as higher reactivity and solubility compared to triglycerides based on common fatty acids.

References

triricinolein physical state and stability

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties of Triricinolein

The table below summarizes the basic physical property data available for this compound. Please note that some values are predicted rather than experimentally confirmed [1].

Property Value / Description
Chemical Name 12-Hydroxy-9-octadecenoic acid 1,2,3-propanetriyl ester [1]
CAS Registry Number 15505-14-3 [1]
Molecular Formula C57H104O9 [1]
Molecular Weight 933.43 g/mol [1]
Physical State Oil [1]
Boiling Point 879.2 ± 65.0 °C (Predicted) [1]
Density 0.977 ± 0.06 g/cm³ (Predicted) [1]
Solubility Slightly soluble in acetone and chloroform [1]
Storage Recommendations Amber vial, refrigerator; noted as light-sensitive [1]

Experimental Insights and Techniques

Although direct stability data is limited, one research study and several general analytical techniques can provide a methodological framework for your own investigation.

  • Reactivity and Handling Clues: One study on the lipase-catalyzed methanolysis of this compound suggests it requires careful control of reaction parameters, indirectly pointing to its reactivity under specific conditions [2]. The recommended storage in an amber, refrigerated vial and its classification as light-sensitive directly informs handling protocols to maintain stability [1].

  • Recommended Analytical Techniques: To build a complete stability profile, the following thermal analysis techniques are highly relevant, though their application to this compound specifically is not detailed in the search results [3] [4]:

    • Thermogravimetric Analysis (TGA): Measures weight changes as a function of temperature to determine decomposition temperatures and thermal stability.
    • Differential Scanning Calorimetry (DSC): Measures heat flow associated with phase transitions (like melting or crystallization) and other thermal events.
    • Differential Thermal Analysis (DTA): Similar to DSC, it measures the temperature difference between a sample and a reference to identify endothermic or exothermic events.

The following diagram outlines a potential experimental workflow for characterizing this compound's stability by integrating these techniques.

Start This compound Sample Storage Storage Condition Study Start->Storage TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC DTA Differential Thermal Analysis (DTA) Start->DTA Data Data Analysis Storage->Data Chemical Assay (e.g., HPLC) TGA->Data Weight Loss Data DSC->Data Heat Flow Data DTA->Data Temperature Difference Data Profile Stability Profile Data->Profile

References

Comprehensive Application Notes and Protocols: Enzymatic Transesterification of Triricinolein

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Enzymatic transesterification represents a sustainable biocatalytic approach for modifying triglyceride structures under mild reaction conditions while maintaining high regioselectivity and enantioselectivity. This technology offers significant advantages over conventional chemical methods, including reduced energy consumption, minimal waste generation, and preservation of heat-sensitive functional groups. Triricinolein, the primary triglyceride component of castor oil, possesses unique chemical characteristics due to the presence of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) which contains both a hydroxyl group and a double bond in its fatty acid chain. This distinctive molecular structure makes this compound an valuable substrate for producing specialized chemicals with applications in pharmaceuticals, lubricants, polymers, and biofuels.

The enzymatic processing of this compound requires careful consideration of the hydroxyl functionality present in its fatty acid chains, which can lead to unintended side reactions or enzyme inhibition if not properly controlled. These application notes provide detailed protocols and methodological considerations for researchers seeking to implement enzymatic transesterification of this compound in both discovery and development settings. The procedures outlined herein are designed to maximize reaction efficiency, product yield, and reproducibility while maintaining the integrity of the sensitive hydroxyl groups present in the substrate molecule.

Reaction Fundamentals and Mechanisms

Chemical Principles of Transesterification

Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester compound is exchanged with the alkoxy group of an alcohol. This process represents a nucleophilic acyl substitution reaction that can be catalyzed by acid, base, or enzymatic catalysts [1] [2]. In the context of triglyceride chemistry, transesterification involves the reaction between a triglyceride (such as this compound) and an alcohol, resulting in the production of fatty acid alkyl esters and glycerol. The reaction proceeds through three consecutive reversible steps, where triglycerides are first converted to diglycerides, then to monoglycerides, and finally to glycerol, with one ester molecule being liberated at each stage [1].

The equilibrium nature of transesterification necessitates strategic approaches to shift the reaction toward the desired products. From a thermodynamic perspective, employing an excess of alcohol drives the equilibrium toward ester production according to Le Chatelier's principle [2]. Alternatively, selective removal of byproducts can also enhance conversion. The reaction can be performed in both stoichiometric and catalytic quantities, with enzymatic methods typically employing catalytic amounts of lipases. The fundamental transesterification equation for triglycerides follows this general representation:

Triglyceride + 3R'OH ⇌ Mixture of Fatty Acid Alkyl Esters + Glycerol

Enzymatic Mechanisms and Selectivity

Lipase-catalyzed transesterification operates through a ping-pong bi-bi mechanism involving the formation of an acyl-enzyme intermediate. The catalytic triad of lipases (typically composed of serine, aspartate or glutamate, and histidine residues) facilitates a two-step process: first, the nucleophilic serine attacks the carbonyl carbon of the ester substrate, forming a covalent acyl-enzyme complex while releasing the first alcohol product; second, a nucleophilic alcohol attacks the acyl-enzyme complex, releasing the transesterified product and regenerating the free enzyme [3]. This mechanism is significantly influenced by the unique structural characteristics of lipases, many of which possess a helical "lid" domain that covers the active site in aqueous environments and opens at lipid-water interfaces—a phenomenon known as interfacial activation [4] [3].

The regioselectivity of lipases represents a crucial consideration in this compound transesterification. Lipases can be categorized as non-selective, sn-1,3-selective, or sn-2-selective based on their preference for specific positions on the glycerol backbone [5]. For this compound modification, sn-1,3-selective lipases offer particular utility by enabling partial functionalization while preserving the fatty acid at the sn-2 position. Additionally, certain lipases exhibit fatty acid chain selectivity, showing preference or discrimination against specific structural features such as the hydroxyl group in ricinoleic acid. Geotrichum candidum lipase, for instance, has demonstrated notable selectivity for ricinoleic acid,

making it particularly suitable for this compound transesterification [6].

Critical Experimental Parameters

Reaction Condition Optimization

Successful enzymatic transesterification of this compound requires careful optimization of multiple reaction parameters that collectively influence enzyme activity, stability, and reaction kinetics. The water content in the reaction system must be precisely controlled, as lipases require minimal essential water to maintain their active conformation while excessive water promotes competitive hydrolysis reactions [5]. The molar ratio of alcohol to triglyceride significantly impacts reaction equilibrium, with typical optimal ratios ranging from 3:1 to 6:1, though higher ratios may cause enzyme inhibition or deactivation, particularly with short-chain alcohols like methanol [7] [5]. Reaction temperature must balance enhanced reaction kinetics against enzyme thermal denaturation, with most lipases performing optimally between 30°C and 50°C [8] [5].

The choice of enzyme source and formulation dramatically influences reaction rate, selectivity, and stability. Commercial immobilized lipases such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Rhizopus oryzae lipase immobilized on CaCO₃ have demonstrated efficacy in triglyceride transesterification [8] [3]. Enzyme immobilization not only facilitates catalyst recovery and reuse but often enhances stability under process conditions. For this compound specifically, Geotrichum candidum lipase has shown particular promise due to its recognized selectivity for ricinoleic acid esters [6].

Table 1: Optimization Ranges for Key Reaction Parameters in Enzymatic Transesterification

Parameter Typical Range Optimal Value Impact on Reaction
Temperature 30-60°C 30-37°C Higher temperatures increase rate but risk enzyme denaturation
Enzyme Loading 1-50% (w/w of oil) 10-42% Higher loading increases rate but adds cost
Alcohol:Oil Molar Ratio 3:1-6:1 3:1-4:1 Excess alcohol drives equilibrium but may inhibit enzyme
Water Content 0.05-30% (w/w of oil) 5-20% Essential for enzyme activity but promotes hydrolysis
Reaction Time 4-72 hours 12-48 hours Varies with other parameters; longer times increase conversion
Agitation Rate 150-250 rpm 200 rpm Enhances mass transfer without damaging immobilized enzyme
Enzyme Selection and Synergistic Effects

The strategic selection of lipases with complementary properties can dramatically enhance transesterification efficiency through synergistic effects. Combining lipases with different regioselectivities (e.g., sn-1,3-selective lipases with non-selective lipases) often improves overall conversion by enabling more complete modification of all three positions on the glycerol backbone [5]. Research has demonstrated that carefully designed combi-lipase systems can achieve significantly higher conversion rates compared to single-enzyme systems, with optimal biodiesel production achieved using specific ratios of Thermomyces lanuginosus lipase, Candida antarctica lipase B, and Rhizomucor miehei lipase [5].

For this compound transesterification, the unique hydroxyl group present in ricinoleic acid necessitates special consideration regarding enzyme compatibility and potential inhibition. Lipases from specific microbial sources, including Geotrichum candidum, Rhizopus oryzae, and Moesziomyces antarcticus, have demonstrated effectiveness with ricinoleic acid-containing substrates [6]. The presence of hydroxyl groups can influence reaction kinetics and regioselectivity, potentially requiring adjusted reaction conditions or specialized enzyme formulations to achieve optimal results.

Table 2: Lipase Enzymes with Demonstrated Efficacy in Transesterification

Enzyme Source Regioselectivity Immobilization Support Applications Compatibility with this compound
Candida antarctica Lipase B Non-selective Acrylic resin Biodiesel, specialty esters Moderate
Rhizopus oryzae sn-1,3-selective CaCO₃ Biodiesel, food fats High
Geotrichum candidum Fatty acid selective Various Ricinoleic acid enrichment Excellent
Thermomyces lanuginosus sn-1,3-selective Silica granules Biodiesel, food processing Moderate
Rhizomucor miehei sn-1,3-selective Anion exchange resin Food fats, biodiesel Moderate

Detailed Experimental Protocols

Enzymatic Transesterification Procedure

This protocol describes the small-scale transesterification of this compound with ethanol using immobilized Rhizopus oryzae lipase, adapted from established methodologies with specific modifications for ricinoleic acid-containing triglycerides [8] [6]. The procedure is designed for a 10-gram reaction scale, which provides sufficient material for analysis while allowing for efficient parameter screening.

Materials and Equipment:

  • Substrate: High-purity this compound (≥90%, from castor oil)
  • Alcohol: Anhydrous ethanol (200 proof)
  • Catalyst: Immobilized Rhizopus oryzae lipase (≥500 U/g activity)
  • Solvent: Anhydrous n-hexane or tertiary-butanol (optional)
  • Molecular sieves (3Å or 4Å), pre-activated
  • Glassware: 50-mL round-bottom flasks with ground glass joints
  • Temperature-controlled orbital shaker or incubator
  • Analytical equipment: TLC setup, GC-MS, or HPLC system

Step-by-Step Procedure:

  • Preparation of Molecular Sieves: Activate molecular sieves (4Å) by heating at 300°C for at least 3 hours. Cool in a desiccator before use.
  • Reaction Mixture Setup: In a 50-mL round-bottom flask, combine 10.0 g this compound (10.8 mmol) with the appropriate alcohol (e.g., 2.5 mL ethanol, 42.8 mmol for a 4:1 molar ratio).
  • Enzyme Addition: Add immobilized lipase (1.0 g, 10% w/w relative to oil) and pre-dried molecular sieves (1.0 g) to the reaction mixture.
  • Solvent Addition (if used): For solvent-mediated reactions, add 10 mL of anhydrous n-hexane or tertiary-butanol.
  • Reaction Conditions: Flush the headspace with nitrogen or argon to create an inert atmosphere. Seal the flask and place it in an orbital shaker set to 200 rpm. Incubate at the specified temperature (typically 37°C) for 24 hours.
  • Sampling and Monitoring: Remove small aliquots (50-100 μL) at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) for conversion analysis.
  • Reaction Termination: Separate the enzyme and molecular sieves by filtration through a sintered glass funnel. Wash the immobilized enzyme with hexane (2 × 5 mL) to recover any adsorbed products.
  • Product Recovery: Combine the filtrate and washes, then evaporate the solvent under reduced pressure at 40°C.
  • Enzyme Recovery: The immobilized enzyme can be reused after washing with tert-butanol or isopropanol and drying under vacuum.

Critical Notes:

  • Maintain strict anhydrous conditions to minimize hydrolysis side reactions
  • For methanol as alcohol, consider stepwise addition to reduce enzyme inhibition
  • Include appropriate negative controls without enzyme to account for non-enzymatic reactions
Downstream Processing and Analysis

Product Separation:

  • Liquid-Liquid Extraction: Dissolve the crude reaction mixture in diethyl ether (25 mL) and transfer to a separatory funnel. Wash sequentially with:
    • Acidified water (0.1M HCl, 10 mL) to remove residual catalysts
    • Saturated sodium bicarbonate solution (10 mL) to neutralize free fatty acids
    • Brine (10 mL) to remove residual water
  • Glycerol Recovery: The glycerol-rich aqueous phase can be separated from the ester-rich organic phase by settling or centrifugation.
  • Purification: Purify the fatty acid alkyl esters using flash chromatography (silica gel, hexane:ethyl acetate gradient) or distillation under reduced pressure.

Analytical Methods:

  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F254 plates
    • Mobile phase: Hexane:ethyl acetate:acetic acid (80:20:1, v/v/v)
    • Detection: Potassium permanganate staining or charring after sulfuric acid spray
    • Rf values: Triglycerides (~0.9), Fatty acid esters (~0.7), Diglycerides (~0.5), Monoglycerides (~0.3), Glycerol (~0.1)
  • Gas Chromatography (GC) Analysis:

    • Column: Polar capillary column (e.g., HP-INNOWax, 30 m × 0.25 mm × 0.25 μm)
    • Temperature program: 50°C (hold 1 min), ramp 15°C/min to 200°C, then 5°C/min to 250°C (hold 10 min)
    • Injector temperature: 250°C; Detector temperature: 260°C (FID)
    • Carrier gas: Helium at 1.0 mL/min constant flow
    • Internal standard: Methyl heptadecanoate (C17:0)
  • Calculation of Conversion:

    • Conversion (%) = (1 - [Area of triglyceride/Area of internal standard] / [Initial area of triglyceride/Initial area of internal standard]) × 100

Data Analysis and Interpretation

Expected Outcomes and Analytical Characterization

Successful enzymatic transesterification of this compound typically yields 60-95% conversion to fatty acid alkyl esters within 24 hours under optimized conditions, with the specific composition of reaction products varying based on enzyme selectivity and reaction parameters [5] [6]. For sn-1,3-selective lipases, the primary products include fatty acid alkyl esters, 2-monoricinolein, and 1,2-diricinolein, while non-selective lipases produce a more complex mixture containing both positional isomers. The unique hydroxyl group in ricinoleic acid esters facilitates characterization by various spectroscopic methods, including FT-IR (showing strong -OH stretching at 3200-3500 cm⁻¹) and NMR spectroscopy.

The time course of transesterification typically follows a characteristic profile with an initial lag phase (potentially due to enzyme activation or substrate diffusion), followed by a period of rapid conversion, and finally a plateau as the reaction approaches equilibrium. Monitoring this progression allows for calculation of initial reaction rates and identification of the optimal reaction duration. When working with this compound, researchers should anticipate potential side reactions, including intramolecular lactonization of ricinoleic acid esters under acidic conditions or at elevated temperatures, which can be identified by GC-MS through the appearance of peaks with characteristic mass spectra.

Table 3: Expected Products from Enzymatic Transesterification of this compound

Product Class Specific Compounds Analytical Characteristics Potential Applications
Fatty Acid Alkyl Esters Methyl/ethyl ricinoleate GC retention time, hydroxyl group in structure Biodiesel, lubricants, cosmetics
Partial Glycerides 1-Monoricinolein, 2-Monoricinolein TLC Rf, HPLC retention, NMR Emulsifiers, pharmaceutical intermediates
Partial Glycerides 1,2-Diricinolein, 1,3-Diricinolein TLC Rf, regioselective analysis Specialty chemicals, polymer precursors
Byproducts Glycerol, ricinoleic acid lactones GC, HPLC, colorimetric assays Food, pharmaceutical, cosmetic industries
Troubleshooting and Optimization Strategies

Common challenges in enzymatic this compound transesterification include low conversion rates, enzyme inhibition, and unwanted side products. For reactions exhibiting suboptimal conversion, consider stepwise alcohol addition to mitigate enzyme inhibition, particularly when using methanol or ethanol [5]. If hydrolysis predominates over transesterification, reduce water content by increasing the concentration of activated molecular sieves or using solvent-free conditions. When encountering enzyme deactivation, evaluate thermal stability and consider implementing temperature-staged reactions or switching to more robust immobilized enzyme formulations.

For specialized applications requiring high-purity ricinoleate esters, implement a selective transesterification approach using Geotrichum candidum lipase, which demonstrates preferential activity toward ricinoleic acid esters [6]. This enzyme's unique selectivity enables enrichment of ricinoleate content in the product fraction. Following initial transesterification, fractionation using short-path distillation or chromatographic separation can yield products with tailored composition for specific applications. When developing analytical methods for these systems, include appropriate reference standards for both ricinoleic acid and its lactone derivative to accurately quantify both desired products and potential side products.

Applications and Future Perspectives

The enzymatic transesterification of this compound enables production of specialized ricinoleic acid esters with applications across multiple industries. In the pharmaceutical sector, ricinoleic acid and its derivatives exhibit biological activity, with purified ethyl ricinoleate serving as a starting material for synthetic derivatives with potential therapeutic applications [6]. The lubricant industry values ricinoleate esters for their excellent low-temperature properties and biodegradability, while the cosmetic industry utilizes these compounds as emollients and formulation aids. Additionally, methyl ricinoleate demonstrates potential as a biofuel component with improved cold-flow properties compared to conventional biodiesel.

Future methodological developments will likely focus on enzyme engineering to enhance stability, activity, and specificity toward ricinoleic acid esters. Immobilization technologies employing novel supports such as magnetic nanoparticles or graphene-based materials offer potential for improved enzyme recovery and reusability. Process intensification approaches, including continuous-flow reactors and ultrasound-assisted transesterification, may further improve efficiency and scalability. The integration of enzymatic this compound transesterification with biorefinery concepts could enable more comprehensive utilization of castor oil components, contributing to the development of sustainable chemical production platforms.

Conclusion

These application notes provide comprehensive methodologies for the enzymatic transesterification of this compound, with specific considerations for the unique hydroxylated structure of ricinoleic acid. The protocols outlined enable researchers to implement and optimize these biocatalytic transformations while understanding the critical parameters that influence reaction outcomes. The enzymatic approach offers significant advantages for producing ricinoleic acid esters with applications across pharmaceutical, cosmetic, lubricant, and biofuel sectors, contributing to the development of sustainable chemical processes.

G cluster_0 Substrate Preparation cluster_1 Reaction Setup cluster_2 Product Processing cluster_3 Analysis S1 This compound (10.0 g, 10.8 mmol) R1 Combine in Round-Bottom Flask S1->R1 S2 Anhydrous Ethanol (2.5 mL, 42.8 mmol) S2->R1 S3 Immobilized Lipase (1.0 g, 10% w/w) S3->R1 S4 Molecular Sieves (1.0 g, activated) S4->R1 R2 Flush with Inert Gas R1->R2 R3 Incubate at 37°C 200 rpm, 24h R2->R3 P1 Filtration to Separate Enzyme & Molecular Sieves R3->P1 P1->S3 Wash & Reuse P2 Solvent Evaporation Under Reduced Pressure P1->P2 A1 TLC Monitoring P1->A1 P3 Liquid-Liquid Extraction with Diethyl Ether P2->P3 P4 Purification (Chromatography/Distillation) P3->P4 A2 GC-FID Analysis P4->A2 A1->A2 A3 Conversion Calculation A2->A3

Figure 1: Experimental workflow for enzymatic transesterification of this compound, showing key steps from substrate preparation to product analysis and enzyme recovery.

G cluster_0 Acyl-Enzyme Complex Formation cluster_1 Transesterification Step N1 Enzyme Active Site (Ser-His-Asp Catalytic Triad) N2 Nucleophilic Attack on Carbonyl Carbon N1->N2 N3 Tetrahedral Intermediate Formation N2->N3 N4 Acyl-Enzyme Complex + Alcohol Product N3->N4 N5 Nucleophilic Attack by Incoming Alcohol N4->N5 P1 First Alcohol Byproduct N4->P1 R'OH N6 Tetrahedral Intermediate Formation N5->N6 N7 Ester Product Release + Enzyme Regeneration N6->N7 N7->N1 Enzyme Recycled P2 Ester Product N7->P2 R''COOR'

Figure 2: Enzymatic transesterification mechanism showing the ping-pong bi-bi pathway with acyl-enzyme intermediate formation.

References

Application Notes: Triricinolein and Ricinoleic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Triricinolein (also known as glyceryl triricinoleate) is the chief triglyceride constituent of castor oil, comprising three molecules of ricinoleic acid esterified to a glycerol backbone [1]. Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid featuring a hydroxyl group at the C12 position, which gives it and its derivatives unique chemical and functional properties [2]. This document summarizes the available information on this compound and details the methods for obtaining its primary building block, ricinoleic acid, for research and development purposes.

1. Chemical Profile and Relevance this compound is the active principle behind the purgative use of castor oil and is also employed as a solvent for several medically useful alkaloids [1]. The ricinoleic acid moiety is of significant interest due to its analgesic and anti-inflammatory effects, which have been pharmacologically characterized as resembling a non-pungent, capsaicin-like agent [3]. Furthermore, the functional groups (-COOH, -OH, -C=C-) on ricinoleic acid make it a valuable intermediate in synthesizing biodegradable polymers, lubricants, coatings, and surfactants, and it acts as an effective capping agent in nanomaterial synthesis [4] [5].

2. Preparation of Ricinoleic Acid from Castor Oil Since ricinoleic acid is bound in its esterified form within this compound, the first step in its utilization is isolation from castor oil. The table below summarizes several hydrolysis methods for this process [5].

Table 1: Methods for Preparing Ricinoleic Acid from Castor Oil

Method Process Description Key Features
Twitchell Process Hydrolysis using a lipophilic sulphonic acid reagent (Twitchell reagent) as an emulsifier and catalyst, with sulfuric acid, at atmospheric pressure over 36-48 hours. A conventional, batch-mode method. Conversion rate approx. 93%.
Colgate-Emery Process Continuous, high-pressure hydrolysis using water at high temperature and pressure (e.g., 250°C, 50 bar). A continuous industrial process. Requires high-pressure equipment.
Alkaline-Catalyzed Hydrolysis Saponification of castor oil using an alkaline catalyst (e.g., NaOH or KOH) to produce ricinoleate soap, followed by acidification to liberate the free acid. A common chemical method. May involve multiple steps.
Transesterification & Hydrolysis Castor oil is first transesterified with methanol (using a base catalyst) to produce methyl ricinoleate. The ester is then hydrolyzed to ricinoleic acid. Involves an intermediate purification step via the methyl ester.
Lipase-Catalyzed Hydrolysis Hydrolysis using a specific lipase enzyme (e.g., Lipozyme TL IM) as a biocatalyst. Most effective method; a green technique with a high conversion rate of 96.2% [5].

The following workflow diagram illustrates the two main pathways for obtaining ricinoleic acid: direct hydrolysis of castor oil and the transesterification-hydrolysis route.

G Start Castor Oil (this compound) Path1 Direct Hydrolysis Start->Path1 Path2 Transesterification Start->Path2 Sub1a Chemical Hydrolysis (e.g., Twitchell, Alkaline) Path1->Sub1a Sub1b Enzymatic Hydrolysis (Lipase, e.g., Lipozyme TL IM) Path1->Sub1b Sub2 Base-Catalyzed Reaction with Methanol Path2->Sub2 End Ricinoleic Acid Sub1a->End + Acidification if needed Sub1b->End Int1 Methyl Ricinoleate Sub2->Int1 Step2 Ester Hydrolysis Int1->Step2 Step2->End

Diagram 1: Workflow for obtaining ricinoleic acid from castor oil. The enzymatic hydrolysis path is highlighted as the most effective green method.

3. Protocol for Lipase-Catalyzed Hydrolysis of Castor Oil Based on the reviewed literature, the following protocol is recommended for the preparation of ricinoleic acid due to its high efficiency and green chemistry profile [5].

  • Objective: To hydrolyze castor oil (this compound) into ricinoleic acid and glycerol using a lipase enzyme.

  • Principle: The lipase enzyme (e.g., Lipozyme TL IM) catalyzes the hydrolysis of the ester bonds in triglycerides, selectively releasing free fatty acids.

    Materials:

    • Crude or refined castor oil
    • Lipase enzyme (e.g., Lipozyme TL IM)
    • Buffer solution (phosphate buffer, pH ~7.0, may be required depending on enzyme optimum)
    • Deionized water
    • Orbital shaker or bioreactor
    • Separation funnel
    • Solvent for extraction (e.g., n-hexane or diethyl ether)

    Procedure:

    • Reaction Setup: In a suitable reaction vessel, mix castor oil and water or buffer in an optimal molar ratio. The mixture should be emulsified.
    • Enzyme Addition: Add a predetermined quantity of the lipase enzyme (e.g., 1-10% by weight of oil) to the reaction mixture.
    • Incubation: Incubate the reaction mixture with constant agitation (e.g., 150-200 rpm) on an orbital shaker at the enzyme's optimal temperature (e.g., 40-50°C) for a specified period (e.g., 8-24 hours).
    • Reaction Monitoring: Monitor the reaction progress by periodically measuring the acid value or by TLC.
    • Termination and Separation: After the reaction is complete, filter or centrifuge the mixture to remove the immobilized enzyme. Transfer the liquid to a separation funnel.
    • Extraction: Extract the free ricinoleic acid using an organic solvent (e.g., n-hexane). Shake well and allow the layers to separate.
    • Purification: Collect the organic layer containing ricinoleic acid. Wash it with water to remove any traces of glycerol or other water-soluble impurities. The solvent can be evaporated under reduced pressure to obtain pure ricinoleic acid.
    • Analysis: Confirm the identity and purity of the product using techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), or NMR spectroscopy.

Experimental Design for Proposed this compound Synthesis

Given the lack of a direct synthesis protocol in the search results, a potential enzymatic esterification strategy can be proposed based on the properties of ricinoleic acid.

Hypothesis: this compound can be synthesized via enzymatic esterification of glycerol with ricinoleic acid, using a lipase catalyst in a controlled, low-water environment.

Table 2: Key Experimental Parameters for Proposed Synthesis

Parameter Condition / Specification Rationale
Reactants Glycerol (1 mol), Ricinoleic Acid (3 mol) Stoichiometric ratio for triglyceride formation.
Catalyst Immobilized Lipase (e.g., Novozym 435) High activity for esterification, tolerant to high temps, easily reusable.
Reactor Stirred-Tank Batch Reactor Allows for precise control of temperature and mixing.
Temperature 50-70 °C Balances reaction rate with enzyme stability.
Pressure Atmospheric or slightly reduced To facilitate the removal of water by-product.
Water Removal Molecular Sieves or Pervaporation Shifts equilibrium towards esterification by removing water.
Reaction Medium Solvent-free or t-Butanol A solvent-free system is greener; t-BuOH can dissolve reactants while maintaining enzyme activity.
Reaction Time 8-24 hours To be optimized based on conversion monitoring.

The proposed experimental workflow for this synthesis is outlined below.

G Start Ricinoleic Acid + Glycerol Step1 Enzymatic Esterification (Lipase, Solvent-free, 50-70°C) Start->Step1 Step2 Continuous Water Removal (e.g., Molecular Sieves) Step1->Step2 Step3 Reaction Mixture (Crude this compound + Lipase) Step2->Step3 Step4 Purification (Filtration, Solvent Wash) Step3->Step4 Step5 Product Analysis (TLC, GC, NMR, MS) Step4->Step5 End Purified this compound Step5->End

Diagram 2: Proposed experimental workflow for the enzymatic synthesis of this compound.

Notes for Researchers

  • Analytical Standards: Commercially available this compound reference standards can be procured for use in analytical method development, validation, and as a benchmark for synthesized products [6].
  • Synthesis Challenges: The primary challenge in synthesizing a pure triglyceride like this compound is regio-selectivity. The use of specific lipases known for their 1,3-regioselectivity can help direct the acylation to the primary hydroxyl groups of glycerol, promoting the formation of the correct triglyceride isomer.
  • Characterization is Key: Comprehensive characterization of the final synthesized product is essential. This should include confirmation of the molecular structure via NMR and Mass Spectrometry, assessment of purity by GC or HPLC, and analysis of physical properties like viscosity and melting point.

Conclusion

While a direct protocol for synthesizing this compound from ricinoleic acid is not detailed in the available literature, the information provided establishes a strong foundation. The efficient preparation of ricinoleic acid from castor oil via enzymatic hydrolysis is a readily available and scalable first step. Subsequent enzymatic esterification under controlled conditions presents a promising and green route for the de novo synthesis of this compound, which should be a focus of future experimental work.

References

HPLC-DAD method for triricinolein analysis

Author: Smolecule Technical Support Team. Date: February 2026

HPLC-DAD Method Development Workflow

The following diagram outlines the key stages in developing and validating an HPLC-DAD method, synthesized from the research:

G cluster_sample Sample Prep Details cluster_sep Separation Parameters cluster_val Validation Parameters Start Method Development & Validation Step1 1. Sample Preparation (Centrifugation, Filtration, Derivatization if needed) Start->Step1 Step2 2. Chromatographic Separation Optimization Step1->Step2 SP1 Centrifugation (e.g., 20 min at 6000×g) Step1->SP1 Step3 3. DAD Detection Wavelength Selection Step2->Step3 S1 Column: C18 (common) RP-Amide (polar compounds) Step2->S1 Step4 4. Analytical Method Validation Step3->Step4 Step5 5. System Suitability Testing Step4->Step5 V1 Linearity (R² ≥ 0.999) Step4->V1 SP2 Filtration (0.22 µm PVDF membrane) SP3 Derivatization (e.g., PMP for sugars) S2 Mobile Phase: Buffer (pH 3.3-8.0) & Organic Solvent (ACN/MeOH) S3 Elution: Gradient or Isocratic S4 Flow Rate: 0.3-2.0 mL/min Column Temp: 30-40°C V2 LOD & LOQ (LOD=3.3σ/S, LOQ=10σ/S) V3 Accuracy (Recovery 94-108%) V4 Precision (RSD ≤ 2.5%)

Detailed Experimental Protocols

Here are the core methodologies you can adapt for triricinolein analysis, based on proven approaches from the literature.

Sample Preparation

Proper sample preparation is critical for reproducible results.

  • For Liquid Samples (e.g., beverages): Degas carbonated drinks by sonication for 15 minutes to remove CO₂. For fruit nectars or complex matrices, employ centrifugation at 6000×g for 20 minutes to remove particulate matter [1].
  • For Solid/Semi-solid Samples: Accurately weigh the sample, then dissolve and extract using a suitable solvent like methanol or acetonitrile via ultrasonication for 30-90 minutes at room temperature [2] [3].
  • Derivatization (if required): For compounds lacking a strong chromophore, pre-column derivatization may be necessary. A common protocol is reaction with 1-Phenyl-3-methyl-5-pyrazolone (PMP) under alkaline conditions (e.g., 0.3 M NaOH) at 70°C for 30 minutes to introduce a UV-absorbing group [4].
  • Final Preparation: Dilute the extract appropriately with the mobile phase or a compatible solvent. Filter through a 0.22 µm PVDF or nylon membrane filter prior to injection to protect the column [1] [5].
Instrumentation and Chromatographic Conditions

These parameters form the backbone of the HPLC-DAD method.

  • HPLC System: An HPLC system equipped with a quaternary pump, degasser, auto-sampler, thermostatted column compartment, and a Diode Array Detector (DAD) is standard [1] [5] [6].
  • Stationary Phase: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is most commonly used. For very polar compounds, an RP-Amide column can offer superior retention and selectivity [1] [7].
  • Mobile Phase & Elution: The choice depends on analyte properties.
    • Acidified Buffers/Water: Use 0.05 M phosphate buffer (pH 3.3) or water with 0.1-0.5% formic/acetic acid as the aqueous phase (A) [1] [2] [5].
    • Organic Phase: Acetonitrile or methanol as phase (B). Gradient elution is typically needed for complex mixtures. A generic starting gradient could be: 0 min: 5% B; 0-10 min: 50% B; hold for 5 min; then re-equilibrate [1].
  • Detection: The DAD should be set to acquire a spectrum range (e.g., 200-380 nm). The quantification wavelength is chosen based on the analyte's maximum absorbance [1] [6]. For this compound, you will need to determine this empirically.

Method Validation Parameters

For any method to be credible, it must undergo rigorous validation. The table below summarizes the key criteria and typical acceptance limits based on ICH guidelines and the research provided.

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity & Range Analyze ≥5 concentrations of analyte in triplicate. Plot peak area vs. concentration [1] [2]. Correlation coefficient (R²) ≥ 0.999 [1] [2].
Limit of Detection (LOD) & Quantification (LOQ) LOD = 3.3 × (σ/S); LOQ = 10 × (σ/S), where σ is std dev of response, S is slope of calibration curve [2]. Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ [2].
Accuracy Spiked recovery test: Add known amounts of standard to a pre-analyzed sample. Calculate % recovery [1]. Recovery rates typically between 94% and 108% [1] [8] [2].

| Precision | Repeatability (Intra-day): Analyze multiple replicates (n≥3) at low/medium/high concentrations on the same day. Intermediate Precision (Inter-day): Repeat the procedure on 3 different days [1]. | Relative Standard Deviation (RSD) ≤ 2.5% for retention time and peak area [1]. | | System Suitability Test (SST) | Before analysis, inject a standard solution to evaluate key parameters [1]. | Resolution (Rs) ≥ 1.5; Tailing Factor (As) 0.8-1.2; RSD of peak areas from repeated injections ≤ 2% [1]. |

Application to this compound Analysis

To adapt these general protocols for This compound, consider the following:

  • Detection: As a triglyceride, this compound lacks a strong chromophore. You may need to use a lower UV wavelength (e.g., 200-220 nm) or explore derivatization strategies to introduce a UV-absorbing group if sensitivity is insufficient.
  • Column Chemistry: A standard C18 column is a suitable starting point. For method development, you will need to experiment with mobile phase composition (acetonitrile vs. methanol, acid modifiers) and gradient profiles to achieve optimal separation from other lipid components.
  • Validation: Follow the validation framework above meticulously, establishing linearity over the expected concentration range in your samples and determining the specific LOD, LOQ, and precision for this compound.

References

Comprehensive Application Notes and Protocols for Encapsulation of Triricinolein in PLGA Nanocapsules

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Triricinolein, the principal triglyceride derived from castor oil, possesses unique physicochemical properties due to its ricinoleic acid composition with a hydroxyl functional group. This structure provides amphiphilic characteristics that make it particularly suitable for pharmaceutical applications, especially in enhancing solubility of poorly water-soluble drugs. When encapsulated within poly(lactic-co-glycolic acid) (PLGA) nanocapsules, this compound can be leveraged to develop advanced drug delivery systems with controlled release profiles and improved bioavailability. PLGA, an FDA-approved biodegradable polymer, offers exceptional versatility in drug delivery applications due to its tunable degradation kinetics, which can be modified by adjusting the lactide to glycolide ratio and molecular weight. The combination of this compound with PLGA creates a synergistic delivery platform capable of addressing multiple formulation challenges, including protection of sensitive active ingredients, enhanced tissue penetration, and targeted delivery.

The development of nanocapsules for pharmaceutical applications has gained significant momentum in recent years, with nanoscale delivery systems demonstrating superior performance in both diagnostic and therapeutic contexts. Nanocapsules are defined as vesicular systems consisting of a liquid core surrounded by a polymeric shell, typically ranging from 10-1000 nm in size. This structure provides distinct advantages over other nanoparticle systems, including high encapsulation efficiency for hydrophobic compounds like this compound, protection from degradation, and controlled release kinetics. The application of PLGA-based nanocapsules has been extensively explored in cancer therapy, where they have shown promise in tumor-targeted drug delivery, gene therapy, and diagnostic applications [1]. The encapsulation of triglyceride compounds within polymeric nanocapsules represents an innovative approach to enhancing the delivery of lipophilic bioactive compounds, potentially improving their pharmacokinetic profiles and therapeutic efficacy while reducing systemic side effects.

Materials & Equipment

Chemicals and Reagents
  • Polymer: PLGA (50:50 lactide:glycolide ratio) with molecular weights ranging from 17-153 kDa, acid-terminated (e.g., Corbion Purac) [2]
  • Active Compound: this compound (≥95% purity, pharmaceutical grade)
  • Organic Solvents: Dichloromethane (DCM, HPLC grade), ethyl acetate (EA, analytical grade), acetonitrile (AC, HPLC grade) [2] [3]
  • Surfactants/Stabilizers: Polyvinyl alcohol (PVA, 86-89% hydrolyzed, low molecular weight), D-α-tocopheryl polyethylene glycol succinate (TPGS), polysorbate 80 [2] [3]
  • Aqueous Phase Components: Double-distilled water, phosphate-buffered saline (PBS, pH 7.4)
  • Cryoprotectants: Trehalose, sucrose, mannitol (for lyophilization)
  • Purification Aids: Cellulose acetate membranes (0.45 μm and 0.22 μm)
Laboratory Equipment
  • Sonication System: Probe sonicator with titanium tip (e.g., QSonica 500, 700W) with capacity for amplitude control and pulse function [2] [3]
  • Homogenization Equipment: High-speed homogenizer (capable of ≥10,000 rpm) or microfluidizer
  • Agitation System: Magnetic stirrer with temperature control or overhead stirring system
  • Centrifugation: High-speed centrifuge capable of reaching 14,000 × g with temperature control [3]
  • Lyophilization: Freeze-dryer with condenser capacity below -40°C
  • Syringe Pump: Programmable infusion syringe pump (e.g., NE-300 Just Infusion Syringe Pump) for controlled addition [2]
  • Characterization Instruments: Dynamic light scattering (DLS) for size and zeta potential, scanning electron microscope (SEM) or transmission electron microscope (TEM) for morphology [2] [3]

Formulation Design & Rationale

Critical Parameter Selection

The formulation of PLGA nanocapsules containing this compound requires careful consideration of multiple interdependent parameters that collectively determine the critical quality attributes of the final product. The PLGA composition significantly influences degradation kinetics and drug release profiles, with 50:50 lactide:glycolide ratio polymers typically providing faster degradation rates compared to 75:25 compositions. This selection is particularly important for this compound delivery, as the triglyceride nature of the compound may interact differently with various polymer compositions. Additionally, the molecular weight of PLGA affects both the nanoparticle size and the release kinetics, with lower molecular weight polymers (e.g., 17 kDa) generally resulting in smaller particles but faster release rates compared to higher molecular weight variants (e.g., 153 kDa) [2]. The polymer concentration typically ranges from 5-15 mg/mL in the organic phase, with higher concentrations generally yielding larger nanocapsules but potentially improving encapsulation efficiency for lipophilic compounds like this compound.

The surfactant system plays a dual role in both the formation and stabilization of nanocapsules. Polyvinyl alcohol (PVA) at concentrations of 1-5% is commonly employed, with higher concentrations typically producing smaller particles due to improved stabilization of the oil-water interface during emulsion formation. Alternatively, TPGS (vitamin E PEG succinate) has demonstrated significant advantages as a stabilizer, particularly for enhancing encapsulation efficiency and providing additional antioxidant properties that may benefit oxidative labile compounds [3]. The organic solvent selection must balance solubility properties with toxicity concerns and evaporation characteristics. Dichloromethane (DCM) provides excellent polymer solubility and relatively low boiling point, facilitating faster solvent evaporation during processing. However, ethyl acetate (EA) offers lower toxicity and is generally preferred when possible, though it may require longer evaporation times or optimized process conditions to achieve similar results [3].

Optimization Strategies

Systematic optimization approaches are essential for developing a robust nanocapsule formulation with this compound. The Design of Experiments (DoE) methodology provides a structured framework for evaluating the complex interactions between multiple formulation and process parameters. Response surface methodology, particularly central composite designs, enables efficient exploration of the design space while identifying optimal conditions that satisfy multiple critical quality attributes simultaneously. The primary optimization targets typically include minimizing particle size and polydispersity index while maximizing encapsulation efficiency and controlling the initial burst release. For this compound, special consideration should be given to the oil-to-polymer ratio, which directly influences both the encapsulation efficiency and the release characteristics of the final nanocapsules.

Table 1: Formulation Parameter Optimization Guide for PLGA Nanocapsules Containing this compound

Parameter Range Effect on Small Size Effect on High EE Recommended Starting Point
PLGA Concentration 5-15 mg/mL Higher concentration increases size Moderate improvement with higher concentration 10 mg/mL
PVA Concentration 1-5% w/v Higher concentration decreases size Minimal direct effect 3% w/v
Organic:Aqueous Phase Ratio 0.167-0.5 Lower ratio decreases size Higher ratio may improve EE 0.25
Sonication Amplitude/Time 25-75% amplitude for 1-5 min Higher energy decreases size Potential degradation at high energy 50% amplitude, 2 min
This compound:PLGA Ratio 0.1:1-0.5:1 w/w Higher ratio may increase size Higher ratio typically improves EE 0.3:1 w/w
Surfactant Type PVA vs. TPGS TPGS may yield smaller sizes TPGS may improve EE for lipophilic compounds TPGS for high EE

Recent advances in process intensification approaches, including microfluidics and ultrasound-assisted synthesis, offer improved control over nanocapsule characteristics. Microfluidic platforms enable precise mixing of organic and aqueous phases, resulting in narrower size distributions and improved batch-to-batch reproducibility compared to conventional methods [4]. Additionally, the incorporation of PEGylated PLGA or surface modification with PEG in the formulation can enhance the stability and biological performance of the nanocapsules by reducing opsonization and extending systemic circulation time, which may be particularly beneficial for targeted delivery applications [4].

Preparation Methods

Nanoprecipitation Method

The nanoprecipitation technique, also known as solvent displacement, represents a straightforward and efficient approach for encapsulating lipophilic compounds like this compound within PLGA nanocapsules. This method relies on the controlled deposition of polymer at the interface of an organic solvent and a non-solvent phase, resulting in the spontaneous formation of nanocapsules. Begin by preparing the organic phase containing 10 mg/mL PLGA and this compound (recommended starting ratio 0.3:1 w/w this compound:PLGA) in acetonitrile or acetone. The aqueous phase should consist of a 3% w/v PVA solution or 0.3% w/v TPGS as stabilizer. The critical process parameter in nanoprecipitation is the injection rate of the organic phase into the aqueous phase, which should be controlled using a syringe pump at approximately 1 mL/min under constant magnetic stirring at 600 rpm. Following the injection, continue stirring for an additional 30 minutes to allow for complete nanoparticle formation before proceeding to solvent removal.

The solvent elimination step is typically achieved through reduced pressure evaporation or continuous stirring at ambient conditions for 2-4 hours, depending on the solvent used. For acetonitrile, which has relatively high water solubility, the process can be accelerated by applying mild heat (30-35°C) while maintaining stirring. The resulting nanocapsule suspension must then be purified to remove excess stabilizer, non-encapsulated this compound, and organic solvent residues. This is optimally achieved by centrifugation at 14,000 × g for 20 minutes, followed by resuspension of the pellet in distilled water. This washing procedure should be repeated three times to ensure complete removal of unencapsulated material [2]. For larger batch sizes, cross-flow filtration or gel permeation chromatography may be employed as alternative purification methods. The final nanocapsule suspension can be used directly for characterization or lyophilized for long-term storage using appropriate cryoprotectants such as 5% trehalose.

The following workflow diagram illustrates the key steps in the nanoprecipitation method:

nanoprecipitation cluster_0 Phase Preparation cluster_1 Nanocapsule Formation cluster_2 Finishing Steps OrganicPhase Organic Phase Preparation Injection Controlled Injection OrganicPhase->Injection AqueousPhase Aqueous Phase Preparation AqueousPhase->Injection Formation Nanocapsule Formation Injection->Formation SolventRemoval Solvent Removal Formation->SolventRemoval Purification Purification SolventRemoval->Purification Lyophilization Lyophilization Purification->Lyophilization

Emulsification-Solvent Evaporation Method

The emulsification-solvent evaporation method is particularly suitable for encapsulating this compound in PLGA nanocapsules, as it efficiently handles lipophilic compounds and provides high encapsulation efficiency. This technique involves creating an oil-in-water (o/w) emulsion where the organic phase containing both polymer and active compound is dispersed as fine droplets in an aqueous stabilizer solution, followed by evaporation of the organic solvent to solidify the nanocapsules. Begin by preparing the organic phase consisting of PLGA (10 mg/mL) and this compound dissolved in dichloromethane or ethyl acetate. The aqueous phase should contain an appropriate stabilizer such as PVA (3% w/v) or TPGS (0.3% w/v). The emulsification step is critical and is achieved by adding the organic phase to the aqueous phase under high-shear mixing using a probe sonicator at 50% amplitude for 2-3 minutes in an ice bath to prevent premature solvent evaporation and thermal degradation of components.

Following emulsion formation, the solvent evaporation process is conducted by continuous magnetic stirring at 400-600 rpm for 3-4 hours at room temperature, allowing complete solvent elimination and nanocapsule hardening. For larger scale production, reduced pressure evaporation can significantly reduce processing time. The purification process involves centrifugation at 14,000 × g for 20 minutes to collect the nanocapsules, followed by resuspension in distilled water. This washing procedure should be repeated three times to ensure complete removal of stabilizer and unencapsulated this compound [2] [3]. For the double emulsion variant (w/o/w) that would be applicable for hydrophilic compounds, additional steps are required to create the primary water-in-oil emulsion before forming the final double emulsion. However, for lipophilic this compound, the single emulsion approach is sufficient and more straightforward. The final nanocapsule product can be stored as a suspension or lyophilized with appropriate cryoprotectants for long-term stability.

Lyophilization and Storage

Lyophilization, or freeze-drying, is a critical step for ensuring the long-term stability of PLGA nanocapsules containing this compound, as aqueous suspensions are susceptible to physical and chemical degradation over time. The cryoprotectant selection significantly influences the preservation of nanocapsule characteristics during the freeze-drying process and subsequent reconstitution. Trehalose at 5% w/v concentration has demonstrated excellent performance as a cryoprotectant for PLGA nanocapsules, maintaining particle size distribution and preventing aggregation upon reconstitution. The lyophilization protocol should include freezing at -80°C for 4-6 hours, primary drying at -40°C for 24-48 hours under vacuum (<0.1 mBar), and secondary drying at 25°C for 4-6 hours to reduce residual moisture content below 2%. The lyophilized nanocapsules should be stored in sealed containers under inert gas (e.g., nitrogen or argon) at -20°C to prevent oxidation of the this compound and polymer degradation. Under these conditions, the nanocapsules typically maintain their physicochemical characteristics for at least 12 months.

Characterization Methodologies

Physical Characterization

Comprehensive physical characterization of PLGA nanocapsules containing this compound is essential to ensure consistent quality and performance. Particle size distribution and polydispersity index (PDI) are typically determined by dynamic light scattering (DLS), which provides information about the average diameter and size homogeneity of the nanocapsule population. The target particle size for most drug delivery applications ranges from 150-300 nm with a PDI value below 0.2, indicating a monodisperse population suitable for reproducible in vivo behavior. Zeta potential measurement provides information about the surface charge of nanocapsules, which influences both physical stability and biological interactions. Values exceeding ±30 mV typically indicate good colloidal stability due to electrostatic repulsion between particles, while lower values may require stabilizers to prevent aggregation [2] [3]. Morphological examination using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) confirms the spherical structure and core-shell architecture of the nanocapsules, while also verifying the size measurements obtained from DLS.

Table 2: Standard Characterization Parameters for this compound-Loaded PLGA Nanocapsules

Parameter Analytical Method Acceptance Criteria Clinical Significance
Particle Size Dynamic Light Scattering 150-300 nm Impacts tissue penetration and cellular uptake
Polydispersity Index Dynamic Light Scattering ≤0.2 Indicates batch homogeneity and reproducibility
Zeta Potential Laser Doppler Electrophoresis ±30 mV or higher Predicts physical stability and in vivo behavior
Encapsulation Efficiency HPLC/GC after separation ≥80% Directly affects dosing accuracy and cost
Drug Loading HPLC/GC calculation 5-20% w/w Determines administration volume and regimen
In Vitro Release Dialysis membrane method Sustained profile over 7-28 days Predicts in vivo release kinetics and duration
Sterility Membrane filtration or direct inoculation No growth Essential for parenteral administration

The structural integrity and core-shell morphology of nanocapsules can be further confirmed by advanced microscopic techniques such as atomic force microscopy (AFM) and cryo-TEM, which provide high-resolution images without potential artifacts from sample drying. Additionally, nanoparticle tracking analysis (NTA) offers complementary size distribution data based on individual particle tracking, which can be particularly valuable for polydisperse samples where DLS may overemphasize larger particles. The physical stability of the nanocapsule formulation should be evaluated under both storage conditions (lyophilized and reconstituted states) and physiological-mimicking conditions through monitoring of size, PDI, and zeta potential over time.

Chemical Analysis

Chemical characterization of this compound-loaded PLGA nanocapsules ensures both the quality of the formulation and compliance with regulatory requirements. Encapsulation efficiency and drug loading capacity are determined by extracting this compound from a known quantity of nanocapsules using appropriate organic solvents followed by quantitative analysis via high-performance liquid chromatography (HPLC) with evaporative light scattering detection or gas chromatography (GC) with flame ionization detection. The chemical stability of both this compound and PLGA polymer should be assessed under various storage conditions using techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor chemical bond integrity, and nuclear magnetic resonance (NMR) spectroscopy to detect potential degradation products. Additionally, residual solvent content must be quantified using gas chromatography to ensure compliance with regulatory limits, particularly when using Class 2 solvents like dichloromethane.

The in vitro release profile of this compound from PLGA nanocapsules is typically evaluated using dialysis membrane methods under sink conditions. The release medium should be selected based on the intended route of administration, with phosphate-buffered saline (PBS, pH 7.4) commonly used for systemic delivery, and simulated gastrointestinal fluids for oral administration. Samples are collected at predetermined time intervals and analyzed for this compound content using appropriate analytical methods. The release kinetics can be modeled using various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism and predict in vivo performance. Additionally, the sterility of the final product for parenteral applications must be confirmed according to pharmacopeial methods, while endotoxin levels should be determined using the Limulus Amebocyte Lysate (LAL) test to ensure compliance with regulatory requirements for injectable products.

The following diagram illustrates the complete characterization workflow:

characterization Physical Physical Characterization Size Size & PDI (DLS) Physical->Size Zeta Zeta Potential Physical->Zeta Morphology Morphology (SEM/TEM) Physical->Morphology Chemical Chemical Characterization EE Encapsulation Efficiency (HPLC/GC) Chemical->EE Release In Vitro Release Chemical->Release Stability Stability Assessment StabilityStudy Stability Study Stability->StabilityStudy Bio Biological Evaluation Sterility Sterility & Endotoxin Bio->Sterility Cytotoxicity Cytotoxicity Bio->Cytotoxicity

Troubleshooting & Optimization

Common Preparation Issues

The formulation of PLGA nanocapsules containing this compound may present several challenges that require systematic troubleshooting to achieve optimal results. Aggregation of nanocapsules during or after preparation is a frequent issue, often resulting from insufficient stabilizer concentration, inappropriate pH conditions, or high ionic strength in the suspension medium. This can be addressed by optimizing the type and concentration of stabilizer, with TPGS often providing superior stabilization compared to PVA for lipophilic core nanocapsules. Additionally, inadequate encapsulation efficiency of this compound may occur due to partitioning of the compound into the external aqueous phase during preparation. This challenge can be mitigated by adjusting the organic solvent selection, reducing the processing temperature to minimize compound diffusion, or modifying the core composition to enhance this compound solubility in the internal phase. Implementing a DoE approach to systematically evaluate the interaction between these parameters typically yields the most efficient path to resolution.

Solvent residue in the final product represents another significant challenge, particularly when using dichloromethane, which has stringent regulatory limits for pharmaceutical products. This issue can be addressed by extending the evaporation time, applying reduced pressure during stirring, or implementing a secondary drying step such as fluidized bed drying for lyophilized products. For nanocapsules intended for parenteral administration, sterilization presents an additional challenge, as autoclaving may deform the polymer structure and compromise nanocapsule integrity. Alternative sterilization methods such as gamma irradiation, ethylene oxide treatment, or aseptic processing throughout the entire preparation procedure should be considered. Incomplete redispersion of lyophilized nanocapsules is another common issue, which can be minimized by optimizing the cryoprotectant type and concentration, controlling the freezing rate during lyophilization, and implementing a structured reconstitution protocol.

Stability Challenges

Physical instability of this compound-loaded PLGA nanocapsules may manifest as particle aggregation, sedimentation, or changes in size distribution over time. These issues can be addressed through careful optimization of stabilizer systems and storage conditions. The incorporation of PEGylated polymers or surface coating with PEG can enhance stability through steric stabilization mechanisms, particularly for nanocapsules intended for systemic administration [4]. Additionally, lyophilization with appropriate cryoprotectants such as trehalose or sucrose significantly improves long-term stability by preventing Oswald ripening and particle fusion in aqueous suspensions. The chemical stability of both this compound and PLGA polymer must also be considered, as hydrolysis, oxidation, or polymer degradation can compromise product quality and performance. Storage under inert atmosphere, protection from light, and maintenance of appropriate temperature and humidity conditions are essential preservation strategies.

The release kinetics stability represents another critical consideration, as changes in the polymer matrix over time may alter the this compound release profile. Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) should be conducted to establish appropriate shelf life and storage conditions. For nanocapsules exhibiting unacceptable initial burst release, modifications to the preparation method such as implementing a double emulsion technique, increasing polymer concentration, or adding viscosity enhancers to the core composition can provide effective mitigation. Additionally, storage container compatibility should be evaluated, as adsorption to glass or plastic surfaces may reduce delivered dose accuracy, particularly for low-concentration formulations. Silicification of glass vials or the addition of non-ionic surfactants to the suspension medium can minimize this adsorption and ensure accurate dosing throughout the product shelf life.

Applications & Future Perspectives

The encapsulation of this compound in PLGA nanocapsules opens numerous possibilities for pharmaceutical applications, particularly in enhancing the delivery of this bioactive compound. The nanocapsule platform provides protection against enzymatic and chemical degradation, improves bioavailability through enhanced cellular uptake, and enables controlled release kinetics that can be tailored to specific therapeutic needs. The inherent bioactivity of this compound, including its anti-inflammatory and antimicrobial properties, can be leveraged in dermatological applications for treating conditions such as acne, psoriasis, and atopic dermatitis. The nanocapsule formulation enhances skin penetration and provides sustained release at the application site, potentially improving efficacy while reducing application frequency. Additionally, the lipophilic nature of this compound makes it an excellent candidate for enhancing the solubility and absorption of co-encapsulated poorly water-soluble drugs, acting as a bioavailability enhancer in combination therapies.

Future developments in This compound-loaded nanocapsules will likely focus on surface functionalization for active targeting, integration with diagnostic agents for theranostic applications, and development of stimulus-responsive systems for precision drug delivery. The PEGylation of PLGA nanocapsules has demonstrated significant promise in improving systemic circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect [4]. Additionally, the incorporation of targeting ligands such as antibodies, peptides, or aptamers on the nanocapsule surface can further improve site-specific delivery, potentially reducing off-target effects and enhancing therapeutic efficacy. The development of combination therapies through co-encapsulation of this compound with other therapeutic agents represents another promising direction, particularly for cancer treatment where multi-modal approaches often yield superior outcomes. As nanotechnology manufacturing continues to advance, the translation of these sophisticated nanocapsule systems from laboratory research to clinical applications will undoubtedly expand, offering new therapeutic options for challenging medical conditions.

References

Comprehensive Application Notes and Protocols: Triricinolein Estolide Synthesis for Advanced Bio-Lubricants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triricinolein Estolides

This compound estolides represent an advanced class of bio-based lubricants derived from castor oil, specifically through the oligomerization of ricinoleic acid moieties. These specialized esters are characterized by a unique molecular structure where secondary ester linkages form between the hydroxy group of one ricinoleic acid chain and the carboxyl group of another, creating branched oligomeric networks. This structural complexity confers exceptional lubricating properties, including high viscosity indices, excellent thermal stability, and superior lubricity compared to conventional vegetable oils and mineral-based lubricants. The growing demand for environmentally friendly lubricants with competitive performance profiles has positioned this compound estolides as promising candidates across various industrial applications, including hydraulic fluids, gear oils, and compressor lubricants [1] [2].

The fundamental estolide structure can be described as oligomers of fatty acids formed through two primary mechanisms: olefin addition or hydroxy addition. In the case of this compound estolides, the hydroxy addition pathway predominates, where the hydroxyl group at the 12-position of ricinoleic acid undergoes esterification with the carboxyl group of adjacent fatty chains. This results in the formation of "capped" estolides when non-hydroxy fatty acids complete the chain or "uncapped" varieties when hydroxy fatty acids continue the polymerization. The degree of polymerization and branching significantly influences the final physicochemical properties of the lubricant, allowing researchers to tailor materials for specific application requirements [1] [2].

Synthesis Protocols

Chemical Synthesis Using Ionic Liquid Catalysts

Functional acid ionic liquids (ILs) serve as highly efficient and environmentally benign catalysts for this compound estolide synthesis through esterification. The following protocol outlines the optimized procedure based on response surface methodology optimization:

  • Reaction Setup: In a solvent-free system, combine ricinoleic acid monomers with [BSO3HMIM]TS ionic liquid catalyst at 12% loading by weight relative to the acid. The reaction vessel should be equipped with mechanical stirring, temperature control, and a nitrogen inlet to maintain an inert atmosphere [3].

  • Reaction Conditions: Heat the mixture to 140°C with constant stirring at 300 rpm for 12 hours. The reaction progress can be monitored by tracking the acid value reduction through periodic sampling and titration according to ASTM D974. The activation energy for this esterification process is approximately 62.84 kJ/mol based on Arrhenius equation calculations [3].

  • Workup Procedure: After completion, allow the reaction mixture to cool to approximately 60°C, then add hexane to dilute. Separate the ionic liquid catalyst through centrifugation at 5000 rpm for 10 minutes. The catalyst can be reused for multiple cycles after washing with ethyl acetate and drying under vacuum. Concentrate the hexane layer under reduced pressure to obtain the estolide product [3].

  • Quality Assessment: The resulting estolides should achieve an acid value of 48.0 ± 2.5 mg KOH/g, indicating a high degree of polymerization. The relative impact of reaction parameters on esterification efficiency follows the order: catalyst loading > reaction temperature > reaction time [3].

Enzymatic Synthesis Using Immobilized Lipases

Enzyme-catalyzed synthesis offers an alternative route with superior selectivity and milder reaction conditions. The following protocol utilizes commercially available immobilized lipases:

  • Enzyme Selection: Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates the highest catalytic activity for estolide formation, with esterification activity of 3824 μmols of acid·min⁻¹·g⁻¹ of lipase. Alternative enzymes such as Lipozyme RM-IM (1909 μmols·min⁻¹·g⁻¹) and Lipozyme TL-IM (699 μmols·min⁻¹·g⁻¹) show lower efficiency for this specific application [4].

  • Reaction Setup: Combine oleic acid and methyl ricinoleate in a 1:1 molar ratio (0.015 mol each) in a solvent-free system. Add 6 wt% Novozym 435 relative to total substrate mass. Conduct the reaction at atmospheric pressure and 80°C with constant stirring at 200 rpm for 48 hours [4].

  • Water Management: To drive the equilibrium toward esterification, employ molecular sieves (3 Å) at 250 mg per 0.03 mol substrates, added at the beginning of reaction. Alternatively, apply vacuum (0.6 mbar) after an initial 6-hour period at atmospheric pressure to remove condensation water [4].

  • Enzyme Reusability: After each batch, separate the immobilized enzyme by decantation or filtration, wash with n-hexane, and vacuum-dry before reuse. Under optimal conditions, Novozym 435 retains approximately 15% of its initial activity after four reaction cycles [4].

  • Reaction Monitoring: Track reaction progression by measuring the reduction in acid value over time. Calculate conversion percentage using the formula: Conversion (%) = [(AV_initial - AV_final) / AV_initial] × 100 [4].

Synthesis Workflow and Optimization

The following diagram illustrates the complete synthesis workflow, highlighting key decision points and optimization parameters for both chemical and enzymatic routes:

G This compound Estolide Synthesis Workflow Chemical vs Enzymatic Pathways cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis Start Start: Select Synthesis Route CS1 Catalyst: [BSO3HMIM]TS IL (12% loading) Start->CS1 High-throughput ES1 Biocatalyst: Novozym 435 (6 wt% loading) Start->ES1 Green chemistry CS2 Conditions: 140°C, 12 h Solvent-free system CS1->CS2 CS3 Monitor: Acid value reduction Target: 48.0 ± 2.5 mg KOH/g CS2->CS3 CS4 Workup: Centrifugation Catalyst recovery & reuse CS3->CS4 End Estolide Product Characterization & Testing CS4->End ES2 Conditions: 80°C, 48 h 1:1 OA:MeRic ratio ES1->ES2 ES3 Water removal: Molecular sieves or Vacuum (0.6 mbar) ES2->ES3 ES4 Monitor: Acid value conversion Enzyme reuse (4 cycles) ES3->ES4 ES4->End

Performance Data and Analysis

Lubricant Physical Properties

The physicochemical properties of this compound estolides make them particularly suitable for lubricant applications. The table below summarizes key performance metrics compared to conventional lubricant basestocks:

Table 1: Physicochemical Properties of this compound Estolides and Reference Lubricants

Property Enzymatic Estolides Chemical Estolides Castor Oil Petroleum Base Oil Test Method
Kinematic Viscosity @ 40°C (cSt) 23.9 25-35 240-250 32-46 ASTM D445
Kinematic Viscosity @ 100°C (cSt) 5.2 6-8 19-21 5-7 ASTM D445
Viscosity Index 153 110-165 85-95 95-105 ASTM D2270
Pour Point (°C) -24 -3 to -45 -18 to -22 -15 to -25 ASTM D97
Acid Value (mg KOH/g) <5 48.0 ± 2.5 2-4 <0.1 ASTM D974
Oxidation Stability Good Improved Moderate Varies with additives ASTM D943
Copper Strip Corrosion 1a 1a 1a 1a ASTM D130

[5] [4] [1]

The data demonstrate that This compound estolides exhibit significantly improved viscosity indices compared to conventional castor oil, indicating better viscosity retention across operational temperature ranges. The low-temperature properties are also enhanced, with pour points as low as -45°C for certain chemically synthesized estolide variants. These improvements address key limitations of vegetable oil-based lubricants, which typically suffer from poor low-temperature performance and limited viscosity-temperature relationships [5].

Tribological Performance and Oxidative Stability

Tribological characteristics of this compound estolides show marked improvement over conventional bio-based lubricants:

Table 2: Tribological Performance Comparison at Elevated Temperatures

Parameter O. violaceus TAG Estolides Castor TAG Estolides Conventional Castor Oil Test Conditions
Coefficient of Friction (100°C) 0.03-0.04 0.04-0.05 0.08-0.12 Ball-on-disc, 1 GPa, 100°C
Wear Rate (mm³/N·m) 1.2 × 10⁻⁷ 2.5 × 10⁻⁷ 8.7 × 10⁻⁷ Ball-on-disc, 1 GPa, 100°C
Oxidative Onset Temperature (°C) 285 265 195 Pressure DSC, 100 psi O₂
Thermal Degradation Onset 300°C 250°C 200°C TGA, N₂ atmosphere
Steel Surface Oxidation Minimal Moderate Significant Raman spectroscopy post-test

[1]

The superior lubricity of estolides is particularly evident at elevated temperatures, where O. violaceus triacylglycerol (TAG) estolides demonstrate up to a threefold reduction in friction coefficient compared to conventional castor oil. Furthermore, wear rates improve by nearly an order of magnitude, indicating significantly enhanced protective properties. These performance advantages correlate with the structural stability of the estolide configuration, which maintains lubricity under high shear stress and temperature conditions that would degrade simpler triglyceride structures [1].

The oxidative stability of estolides represents another critical advantage. While conventional castor oil begins significant degradation at approximately 200°C, estolide structures remain stable up to 250-300°C, with O. violaceus TAG estolides showing particularly robust resistance to thermal decomposition. This property translates to extended service life in demanding applications where thermal cycling is common [1].

Analytical Characterization Protocols

Mass Spectrometric Analysis of Estolide Structures

Structural elucidation of this compound estolides requires advanced analytical techniques to characterize complex isomeric compositions:

  • Sample Preparation: Dissolve estolide samples in chloroform:propan-2-ol:acetonitrile:aqueous salt solution (0.5:0.05:0.80:0.10, by vol.) at a concentration of 10 μg·mL⁻¹. Use 1.0 mmol·L⁻¹ solutions of ammonium, lithium, or sodium formate as ionization enhancers. For ozone-induced dissociation (OzID) experiments, prepare samples in chloroform:methyl t-butyl ether:methanol (0.05:0.5:0.5, by vol.) at 100 μg·mL⁻¹ and dilute 1:1 (v/v) with methanolic salt solution (Li⁺ or Na⁺; 2.5 mmol·L⁻¹) [6].

  • MS Analysis Parameters: Employ nanoelectrospray ionization with spray voltage of 1800 V and nitrogen delivery gas. Generate ammonium [M + NH₄]⁺, sodium [M + Na]⁺, or lithium [M + Li]⁺ molecular adducts. Lithium adducts typically provide the most informative fragmentation patterns for structural determination. Subject ions to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation analysis [6].

  • Structural Determination: Key fragment ions identify fatty acid composition and estolide branching patterns. For triacylglycerol estolides (TG-EST), fragment ions reveal the arrangement of fatty acids and fatty acid esters of hydroxy fatty acid (FAHFA) subunits. Combine CID with ozone-induced dissociation (OzID) to determine double bond positions and distinguish between α-, ω-, and inner-position estolide branching isomers [6].

  • Data Interpretation: Look for characteristic fragment patterns that differentiate glycerol sn-regioisomers and estolide-branching regioisomers. The relative abundance of specific product ions enables identification of branching sites at the ω-position (terminal carbon), α-position (carbon number 2), or inner positions (e.g., position 10) along the hydroxy fatty acid chain [6].

Comprehensive Analytical Workflow

The following diagram illustrates the complete analytical characterization pathway for this compound estolides:

G Analytical Characterization Pathway for this compound Estolides cluster_0 Fragmentation Techniques Start Estolide Sample SamplePrep Sample Preparation • Chloroform:IPA:ACN:aqueous salt • Lithium/Sodium formate additives • Concentration: 10-100 μg/mL Start->SamplePrep MS Mass Spectrometry Analysis • NanoESI ionization • Lithium adducts [M+Li]+ • Multiple stage MS (MSⁿ) SamplePrep->MS CID CID/HCD • Fatty acid identification • FAHFA subunit composition • Glycerol sn-regioisomers MS->CID OzID OzID • Double bond positions • Estolide branching sites • Isomer differentiation MS->OzID DataInterp Data Interpretation • Branching position (α, ω, 10) • Degree of polymerization • Structural isomer identification CID->DataInterp OzID->DataInterp End Structural Assignment & Purity Assessment DataInterp->End

Applications and Formulation Guidelines

Industrial Applications and Performance Advantages

This compound estolides have demonstrated exceptional performance across diverse lubrication applications:

  • Hydraulic Fluids and Gear Oils: Estolides effectively lubricate in ISO VG32 and VG100 grades, matching commercial standards while offering superior biodegradability. Their high viscosity indices (110-165) ensure consistent performance across operational temperature ranges, while their low pour points (-3 to -45°C) enable reliable cold-weather operation. Formulations typically incorporate 0.5-1.0% phenolic antioxidants and 0.1-0.5% corrosion inhibitors to enhance oxidative stability and equipment protection [5] [2].

  • Metalworking Fluids: The inherent lubricity and film strength of estolides reduce cutting forces and tool wear in machining operations. Their polar structure promotes strong adhesion to metal surfaces, forming protective boundary films under extreme pressure conditions. Formulations typically combine estolides with extreme pressure additives (e.g., sulfurized compounds) and emulsifiers for water-miscible products [2].

  • Compressor Oils and Greases: The low volatility and high flash points of estolide-based formulations make them ideal for compressor applications where carbon buildup is a concern. In greases, estolides demonstrate excellent compatibility with lithium and calcium soap thickeners, producing stable structures with good oil release properties and mechanical stability [2] [7].

  • Environmentally Sensitive Applications: The enhanced biodegradability and low ecotoxicity of estolides position them as preferred base stocks for environmentally acceptable lubricants in marine, forestry, and agricultural applications where accidental release is possible. Formulations must comply with relevant eco-label standards such as EU Ecolabel, Blue Angel, or Nordic Swan [1] [2].

Formulation Considerations and Additive Selection

Successful estolide-based lubricant formulations require careful additive selection to maximize performance while maintaining environmental compatibility:

  • Antioxidant Systems: Combine primary antioxidants (e.g., phenolic compounds like BHT at 0.3-0.7%) with secondary antioxidants (e.g., phosphites or thioesters at 0.2-0.5%) for synergistic oxidative protection. The relatively high native oxidative stability of estolides reduces antioxidant treat rates compared to conventional vegetable oils [7].

  • Viscosity Modifiers: While estolides naturally exhibit favorable viscosity-temperature characteristics, olefin copolymers (OCP) or polyalkyl methacrylates (PMA) can further extend the viscosity range for multigrade applications. Typical treat rates range from 3-8% depending on the viscosity grade target [7].

  • Antiwear and Extreme Pressure Additives: Select environmentally acceptable options such as phosphorus-containing compounds (e.g., tricresyl phosphate at 0.5-1.0%) or sulfurized esters for extreme pressure protection. These additives work synergistically with the inherent lubricity of the estolide base oil [7].

  • Corrosion Inhibitors: Incorporate metal passivators (e.g., tolyltriazole at 0.05-0.1%) and film-forming amines (0.1-0.3%) to protect ferrous and non-ferrous metals. The natural affinity of estolides for metal surfaces enhances corrosion inhibitor persistence [7].

  • Demulsifiers and Antifoam Agents: Include polyglycol-based demulsifiers (50-100 ppm) and silicone-based antifoam agents (10-30 ppm) to control fluid appearance and air release properties, particularly in circulating systems [7].

Conclusion

This compound estolides represent a versatile class of bio-based lubricants with performance characteristics that equal or exceed petroleum-based alternatives in many applications. The synthesis protocols outlined—employing either high-efficiency ionic liquid catalysts or enzymatic approaches—provide researchers with scalable methods to produce these advanced materials with controlled structural properties. The comprehensive analytical workflows enable precise characterization of complex estolide compositions, including isomeric distributions that significantly influence performance attributes.

The exceptional tribological properties of this compound estolides, particularly their high viscosity indices, excellent thermal stability, and superior lubricity, position them as sustainable alternatives to conventional lubricant basestocks. As industrial sectors increasingly prioritize both performance and environmental responsibility, these advanced bio-based materials offer a compelling solution that aligns with circular economy principles while meeting demanding technical requirements.

References

Comprehensive Application Notes: Mechanisms and Protocols for Triricinolein Ester Bond Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

Triricinolein is the primary triglyceride component of castor oil, consisting of glycerol esterified with three molecules of ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid). This unique structure contains ester bonds at each of the three carbon positions of the glycerol backbone, with each ricinoleic acid moiety featuring both a carboxylic ester group and additional hydroxyl functionality along its 18-carbon chain. The hydrolysis of this compound's ester bonds liberates glycerol and ricinoleic acid, with the latter comprising 89-92% of castor oil's fatty acid content [1] [2]. Ricinoleic acid itself possesses three functionally significant groups: a carboxylic acid (-COOH), a hydroxyl (-OH), and an alkene (-C=C-), which collectively enable diverse chemical transformations and applications [1].

The hydrolysis of this compound's ester bonds represents a fundamental chemical process of significant industrial and pharmaceutical importance. Ester hydrolysis refers to the cleavage of ester bonds through reaction with water, which can proceed under acidic, basic, or enzymatic catalysis [3] [4]. This process is particularly valuable for accessing ricinoleic acid and its derivatives, which have substantial applications across pharmaceutical, cosmetic, oleochemical, and industrial sectors. Ricinoleic acid demonstrates confirmed bactericidal, anti-inflammatory, and antiherpetic properties, enhancing its pharmaceutical relevance [1]. Furthermore, the hydrolysis of this compound serves as a critical step in producing biodegradable polymers, lubricants, coatings, and surfactants, highlighting the broad utility of this fundamental chemical transformation [1].

Hydrolysis Mechanisms of this compound Ester Bonds

General Ester Hydrolysis Mechanisms

The hydrolysis of ester bonds in this compound follows established mechanisms for triglyceride hydrolysis, which can proceed through different pathways depending on reaction conditions and catalysts. The Ingold classification system categorizes ester hydrolysis mechanisms into eight possible types based on three criteria: acid or base catalysis, unimolecular or bimolecular reaction, and acyl-oxygen versus alkyl-oxygen bond cleavage [4]. In practical terms, this compound ester hydrolysis primarily occurs through three main pathways: acid-catalyzed, base-catalyzed (saponification), and enzyme-catalyzed mechanisms, each with distinct characteristics and applications.

The following diagram illustrates the general workflow for selecting appropriate hydrolysis methods based on desired outcomes and constraints:

G Start Start: Need to Hydrolyze This compound P1 Define Application Requirements Start->P1 P2 Identify Critical Constraints P1->P2 A1 Pharmaceutical Use P1->A1 A2 Industrial Scale P1->A2 A3 Research Application P1->A3 P3 Evaluate Method Options P2->P3 C1 Purity Requirements P2->C1 C2 Environmental Impact P2->C2 C3 Cost Limitations P2->C3 C4 Time Constraints P2->C4 P4 Select Optimal Method P3->P4 M1 Alkaline Hydrolysis (BAC2 Mechanism) P3->M1 M2 Enzymatic Hydrolysis (Lipase Catalyzed) P3->M2 M3 Acid-Catalyzed Hydrolysis (AAC2 Mechanism) P3->M3 M4 High-Pressure Steam Hydrolysis P3->M4 O1 Optimal Method Selected P4->O1

Base-Catalyzed Ester Hydrolysis (BAC2 Mechanism)

Base-catalyzed hydrolysis (saponification) represents the most common mechanism for ester hydrolysis, classified as BAC2 in the Ingold system, indicating Base-catalyzed, Acyl-oxygen bond Cleavage, Bimolecular reaction [4]. This mechanism proceeds through a nucleophilic acyl substitution pathway wherein hydroxide ions attack the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that subsequently collapses to release the alcohol moiety (in this compound's case, glycerol) and a carboxylic acid salt [3]. For this compound, this process occurs at each of the three ester positions, ultimately yielding glycerol and ricinoleate salts.

The BAC2 mechanism proceeds through several well-defined steps. First, the hydroxide ion nucleophilically attacks the electrophilic carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (which would be a glycerol derivative in the case of this compound). Finally, the resulting carboxylic acid is immediately deprotonated by the alkoxide ion or another hydroxide ion to form a carboxylate salt, rendering the reaction irreversible under basic conditions [3]. This irreversibility is a key advantage of base-catalyzed hydrolysis, as it drives the reaction to completion without concern for equilibrium limitations. The following diagram illustrates this mechanism:

G Step1 Step 1: Nucleophilic Attack OH⁻ attacks carbonyl carbon Step2 Step 2: Tetrahedral Intermediate Formation Step1->Step2 Step3 Step 3: Alkoxide Elimination Collapse of intermediate Step2->Step3 Step4 Step 4: Irreversible Salt Formation Deprotonation to carboxylate Step3->Step4 Product1 Glycerol Step4->Product1 Product2 Ricinoleate Salt Step4->Product2

Acid-Catalyzed Ester Hydrolysis (AAC2 Mechanism)

Acid-catalyzed hydrolysis of this compound typically follows the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen bond Cleavage, Bimolecular), which is essentially the reverse of the Fischer esterification process [3] [4]. This mechanism begins with protonation of the carbonyl oxygen, which markedly increases the electrophilicity of the carbonyl carbon atom. This enhanced electrophilicity facilitates nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. The intermediate then undergoes proton transfer, followed by elimination of the alcohol component (glycerol), regenerating the acid catalyst and yielding the free carboxylic acid (ricinoleic acid) [3].

A significant characteristic of the acid-catalyzed mechanism is its reversible nature, establishing an equilibrium between hydrolysis and esterification. To shift this equilibrium toward complete hydrolysis, practitioners often employ Le Chatelier's principle by using water in large excess or removing one of the products (typically the alcohol) as it forms [3]. For esters with tertiary alkyl groups, an alternative AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen bond Cleavage, Unimolecular) may occur, proceeding through an SN1 pathway with carbocation formation [3]. However, this pathway is less relevant for this compound, as its glycerol backbone is primary.

Enzymatic Hydrolysis Mechanism

Enzymatic hydrolysis of this compound employs lipase enzymes as biological catalysts, with the most effective being Lipozyme TL IM (a commercial immobilized lipase preparation) [1]. This method offers significant advantages as an environmentally friendly "green" approach, operating under mild conditions with exceptional selectivity. The mechanism involves the lipase enzyme acting at the oil-water interface, where it catalyzes the cleavage of ester bonds through a catalytic triad (typically serine-histidine-aspartate) that facilitates nucleophilic attack on the carbonyl carbon [1] [5].

The enzymatic mechanism proceeds through a ping-pong bi-bi mechanism with acyl-enzyme intermediate formation. First, the catalytic serine residue nucleophilically attacks the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that collapses to release glycerol and create an acyl-enzyme complex. Subsequently, a water molecule hydrolyzes this acyl-enzyme intermediate, forming another tetrahedral intermediate that finally liberates the free ricinoleic acid and regenerates the active enzyme [5]. This mechanism achieves remarkable efficiency, with reported conversion rates of 96.2% ± 1.5% for this compound hydrolysis using Lipozyme TL IM [1].

Experimental Protocols and Methodologies

Alkaline Hydrolysis (Saponification) Protocol

Alkaline hydrolysis, or saponification, provides a highly efficient method for complete this compound hydrolysis. This protocol is adapted from established base-catalyzed ester hydrolysis methods optimized for castor oil [3] [1].

3.1.1 Materials and Equipment
  • This compound source: High-quality castor oil (ricinoleic acid content >85%)
  • Sodium hydroxide (NaOH): Reagent grade, 5M aqueous solution
  • Ethanol: 95% denatured ethanol as co-solvent
  • Saturated sodium chloride solution: For salting out
  • Hydrochloric acid (HCl): 6M for acidification
  • Diethyl ether: For extraction
  • Anhydrous sodium sulfate: For drying
  • Equipment: Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
3.1.2 Procedure
  • Reaction Setup: Charge 100g of castor oil and 200mL of 5M NaOH solution into a 1000mL round-bottom flask. Add 150mL of 95% ethanol as co-solvent to ensure complete miscibility.
  • Reflux: Attach a condenser and heat the mixture under reflux with continuous stirring for 2-4 hours at 80°C. Monitor the reaction progress by TLC (silica gel, hexane:ethyl acetate 4:1, visualizer: iodine vapor).
  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify with 6M HCl to pH 2-3 while stirring vigorously and cooling in an ice bath.
  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 100mL portions of diethyl ether. Combine the organic layers.
  • Washing: Wash the combined ether extracts with saturated sodium chloride solution to remove residual water and impurities.
  • Drying: Dry the ether solution over anhydrous sodium sulfate for 30 minutes, then filter to remove the drying agent.
  • Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator (water bath temperature <40°C) to obtain crude ricinoleic acid.
  • Purification: Purify the crude product by vacuum distillation or recrystallization from hexane at low temperature.
Enzymatic Hydrolysis Protocol

Enzymatic hydrolysis using immobilized lipases offers a green chemistry approach with high selectivity and mild reaction conditions. This protocol is based on the highly effective Lipozyme TL IM system [1].

3.2.1 Materials and Equipment
  • Lipozyme TL IM: Immobilized lipase from Thermomyces lanuginosus
  • Buffer solution: 0.1M phosphate buffer, pH 7.0
  • Substrate: Castor oil (this compound content >85%)
  • Diisopropyl ether (DIPE): As reaction medium
  • Equipment: Orbital shaker incubator, glass bioreactor with baffles, vacuum filtration setup
3.2.2 Procedure
  • Reactor Preparation: Charge a glass bioreactor with 50g of castor oil and 150mL of diisopropyl ether. Add 0.1M phosphate buffer (pH 7.0) at a 1:3 ratio (buffer:oil).
  • Enzyme Addition: Add 10% (w/w of oil) Lipozyme TL IM to the reaction mixture.
  • Reaction Conditions: Incubate the reaction at 37°C with continuous agitation at 200 rpm for 8-12 hours. Maintain water activity at approximately 0.11 for optimal enzyme performance.
  • Progress Monitoring: Monitor reaction progress by withdrawing small aliquots and analyzing fatty acid formation by GC or by titrating liberated fatty acids with 0.1M NaOH.
  • Enzyme Removal: After reaching >95% conversion (typically 8-12 hours), separate the enzyme by vacuum filtration through a sintered glass funnel.
  • Product Recovery: Wash the filter cake with fresh diisopropyl ether and combine the filtrates.
  • Phase Separation: Transfer the combined organic phases to a separatory funnel and wash with water to remove glycerol and buffer salts.
  • Solvent Removal: Evaporate the solvent under reduced pressure at 40°C to obtain ricinoleic acid with high purity.

Data Presentation and Analysis

Comparison of Hydrolysis Methods for this compound

Table 1: Quantitative Comparison of this compound Hydrolysis Methods

Method Catalyst/ Conditions Temperature Time Conversion Advantages Limitations
Alkaline Hydrolysis 5M NaOH, ethanol co-solvent 80°C 2-4 hours ~99% High conversion, simple setup, irreversible Strong base handling, salt formation, purification needed
Enzymatic Hydrolysis Lipozyme TL IM, DIPE, buffer pH 7.0 37°C 8-12 hours 96.2% ± 1.5% [1] Mild conditions, green chemistry, high selectivity Longer reaction time, enzyme cost, solvent removal
Acid-Catalyzed Hydrolysis 1-2% H₂SO₄, excess water 100°C 36-48 hours [1] 93-98% No strong bases, direct acid production Reversible reaction, equipment corrosion, high temperature
Twitchell Process Twitchell reagent (sulfonic acid), 1-2% H₂SO₄ 100°C (steam) 36-48 hours [1] ~93% Effective emulsification, industrial scale Long reaction time, acidic conditions, byproducts
Comparison of Hydrolysis Techniques for Triglycerides

Table 2: Overview of Industrial Hydrolysis Techniques Applicable to this compound

Technique Catalyst Type Reaction Conditions Mechanism Classification Key Features
Alkaline Hydrolysis Hydroxide ions (OH⁻) Aqueous base, elevated temperature BAC2 [4] Irreversible, carboxylate formation, common in soap making
Acid-Catalyzed Hydrolysis Mineral acids (H₂SO₄, HCl) Acidic aqueous, high temperature AAC2 (primary), AAL1 (tertiary) [3] [4] Equilibrium process, requires excess water, reversible
Enzymatic Hydrolysis Lipase enzymes Mild temperature, pH ~7.0 Enzyme-mediated acyl cleavage [1] Regioselective, mild conditions, green approach
High-Pressure Splitting Water (autoionization) High temperature/pressure, no catalyst AAC2/AAL1 [1] No catalyst needed, continuous process, industrial scale
Twitchell Process Twitchell reagent + H₂SO₄ Steam hydrolysis, atmospheric pressure AAC2 with emulsification [1] Emulsifier action, batch process, historical significance

Applications and Industrial Relevance

The hydrolysis of this compound to produce ricinoleic acid enables numerous applications across diverse industries. In the pharmaceutical sector, ricinoleic acid serves as a key intermediate for synthesizing various therapeutic agents and drug delivery systems. Research has demonstrated its conversion into Ricinoleic-Lactic Acid Copolyester, which functions as an effective drug carrier matrix [1]. Additionally, ricinoleic acid itself exhibits confirmed bactericidal, anti-inflammatory, and antiherpetic properties, supporting its direct use in medicinal formulations [1]. The specific positioning of hydroxyl groups along the fatty acid chain, achieved through selective hydrolysis protocols, enables the production of derivatives with enhanced bioavailability and targeted therapeutic effects.

In industrial and oleochemical applications, ricinoleic acid from this compound hydrolysis serves as a versatile platform chemical for manufacturing numerous valuable products. The three functional groups (-COOH, -OH, -C=C-) present in ricinoleic acid enable diverse chemical transformations including dehydration, alkoxylation, sulfation, epoxidation, and halogenation [1]. These transformations produce specialized chemicals such as biodegradable polymers, lubricants, coatings, adhesives, and surfactants. The cosmetic industry extensively utilizes ricinoleic acid and its derivatives in detergent formulations, amphoteric surfactants, and as hair and skin conditioning agents [1]. The enzymatic hydrolysis method, with its high selectivity and mild conditions, is particularly valuable for producing high-purity ricinoleic acid destined for sensitive applications such as cosmetic and pharmaceutical products.

Conclusion and Future Perspectives

The hydrolysis of this compound ester bonds represents a fundamental chemical transformation with significant implications across multiple industrial sectors. Understanding the distinct mechanistic pathways—acid-catalyzed (AAC2), base-catalyzed (BAC2), and enzymatic hydrolysis—enables researchers to select optimal conditions based on their specific requirements for efficiency, selectivity, and sustainability. The experimental protocols presented herein provide reproducible methodologies for executing these hydrolytic transformations, with the enzymatic approach using Lipozyme TL IM emerging as a particularly promising green chemistry alternative, achieving impressive 96.2% conversion rates under mild conditions [1].

Future developments in this compound hydrolysis will likely focus on process intensification and sustainability enhancements. Advances in enzyme engineering may yield lipase mutants with improved activity, stability, and specificity for this compound, potentially enabling solvent-free hydrolysis systems. The integration of hydrolysis processes with biorefinery concepts could facilitate more comprehensive utilization of castor oil components, maximizing value generation while minimizing waste. Additionally, the exploration of continuous flow systems for both chemical and enzymatic hydrolysis presents opportunities for improved process control, scalability, and economic viability. As demand for bio-based chemicals continues growing, optimized this compound hydrolysis protocols will remain essential for unlocking the full potential of castor oil as a renewable feedstock for the chemical industry.

References

Lipase-Catalyzed Synthesis of Diricinolein

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a published methodology for synthesizing 1,2(2,3)-diricinolein via a two-step enzymatic process, which can be a key step in triricinolein production [1].

Step Reaction Optimal Lipase Optimal Solvent Yield Reaction Time
1 Methanolysis of this compound to 2-Monoricinolein Rhizopus oryzae (ROL) Diisopropyl ether (DIPE) 78% 3 hours
2 Esterification of 2-Monoricinolein with Ricinoleic Acid Rhizopus oryzae (ROL) Diisopropyl ether (DIPE) 58% 1 hour

Experimental Context and Limitations: This data originates from a 2006 study, which is not current [1]. The synthesis was performed at a water activity of 0.11. The resulting 1,2(2,3)-diricinolein was reported to have a high purity of 97.2% after analysis by NMR [1].

Experimental Workflow

The following diagram outlines the two-step enzymatic synthesis process based on the protocol above:

G Start Start: this compound Step1 Step 1: Methanolysis Lipase: Rhizopus oryzae (ROL) Solvent: Diisopropyl ether (DIPE) Condition: Water activity 0.11 Start->Step1 Intermediate Intermediate: 2-Monoricinolein (Yield: 78%) Step1->Intermediate Step2 Step 2: Esterification with Ricinoleic Acid Lipase: Rhizopus oryzae (ROL) Solvent: Diisopropyl ether (DIPE) Intermediate->Step2 End Final Product: 1,2(2,3)-Diricinolein (Yield: 58%, Purity: 97.2%) Step2->End

References

triricinolein stability light sensitive handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Stability

Triricinolein is a triglyceride with specific handling requirements. The key stability data from its chemical data sheet is summarized below.

Property Value / Description
CAS No. 15505-14-3 [1]
Chemical Name This compound [1]
Molecular Formula C57H104O9 [1]
Molecular Weight 933.43 [1]
Stability Note Light Sensitive [1]
Recommended Storage Amber Vial, Refrigerator [1]
Physical Form Oil [1]
Solubility Slightly soluble in Acetone and Chloroform [1]

FAQ & Handling Guide

Here are answers to frequently asked questions and troubleshooting tips based on its chemical profile.

Q1: Why is this compound sensitive to light? A1: While the exact mechanism for this compound isn't detailed in the search results, light sensitivity in organic compounds often occurs because light energy can break chemical bonds or drive oxidative reactions [2]. The chromophores in a molecule absorb light, which can lead to its degradation [3].

Q2: What are the best practices for handling and storing this compound? A2: Follow these guidelines to maintain its stability [1]:

  • Container: Always use amber or opaque vials to block out light.
  • Temperature: Store in a refrigerator.
  • Solubility: It is slightly soluble in acetone and chloroform, which may be relevant for preparing solutions [1].

Q3: How can I troubleshoot suspected light-induced degradation in my experiment? A3: If you observe changes in the physical appearance of this compound, consider the following:

  • Inspect the substance: Look for changes in color or consistency.
  • Review handling logs: Check if the material was ever transferred to a clear container or left exposed to bright light for an extended period.
  • Compare with a fresh standard: Analyze a freshly opened sample alongside your current sample using techniques like Thin-Layer Chromatography (TLC) or HPLC to look for new degradation products or a change in composition.

General Workflow for Light-Sensitive Compounds

For handling light-sensitive compounds like this compound, a standardized workflow helps minimize degradation risk. The diagram below outlines the key steps.

Start Start: Handle Light-Sensitive Compound Storage Storage Condition Amber Vial & Refrigerator Start->Storage Handling Handling Protocol Work in Low Light Start->Handling Inspection Physical Inspection Check for Color/Form Change Storage->Inspection Handling->Inspection Decision Signs of Degradation? Inspection->Decision Analysis Chemical Analysis TLC, HPLC, etc. Troubleshoot Troubleshoot Process Review Logs & Environment Decision->Troubleshoot Yes Proceed Proceed with Experiment Decision->Proceed No Troubleshoot->Proceed

Suggested Experimental Protocols

You can adapt these general methodologies to study this compound stability.

1. Forced Degradation Study under Light Stress

  • Purpose: To systematically study the effect of light on this compound stability.
  • Methodology:
    • Prepare identical samples of this compound in clear and amber vials.
    • Expose the set of clear vials to a controlled light source in a stability chamber.
    • Keep the amber vials in the dark as a control.
    • Withdraw samples at predetermined time intervals.
    • Analyze samples using HPLC to monitor the appearance of degradation products and the decrease in parent compound concentration.

2. Monitoring Antioxidant Stability

  • Purpose: To understand how environmental factors protect or degrade compounds.
  • Methodology: Standard assays like the DPPH assay can be used to measure the free radical scavenging ability of a substance, which is related to its oxidative stability [2]. By exposing this compound to light and then testing its performance in such an assay, you can quantify the loss of its antioxidant properties over time.

References

reducing ricin contamination in triricinolein preparations

Author: Smolecule Technical Support Team. Date: February 2026

Detection and Analysis of Ricin Contamination

The table below summarizes the primary methods for detecting and confirming ricin presence, which is the first step in evaluating the success of any purification process.

Method Principle Key Application/Performance Reference
Immunoassay (ECL/ELISA) [1] Antibody-based detection of ricin protein Highly sensitive detection in complex matrices (e.g., ground beef); ECL more sensitive than ELISA [1]. Toxins (Basel). 2011
Real-Time PCR [2] Detection of Ricinus communis DNA Useful for tracing contamination source; sensitivity depends on DNA extraction method and sample type [2]. Forensic Sci Int. 2014
Metabolomics (UHPLC-MS) [3] Measures metabolic changes in response to toxin Identifies exposure before behavioral signs; altered triglycerides and amino acids are predictive biomarkers [3]. Metabolomics. 2019

DNA Purification Methods for PCR Detection

If using PCR-based detection, the choice of DNA purification method significantly impacts sensitivity. The table below compares methods evaluated for extracting R. communis DNA from various sample types.

Method Type Best For Performance Notes
QIAamp DNA Blood Mini Kit [2] Manual Crude ricin preparations Resulted in the greatest sensitivity for this sample type [2].
MasterPure Complete DNA & RNA Kit [2] Manual Spiked powders Performed best with powdered samples [2].
MagNA Pure Systems [2] Automated Castor beans, spiked swabs All four methods tested showed equivalent performance for these sample types [2].

Safety and Handling Protocols

Ricin is an extremely potent toxin. Adherence to strict safety protocols is non-negotiable [4].

  • Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles. Use respiratory protection if there is a risk of aerosolization [5].
  • Engineering Controls: Perform all procedures involving potentially contaminated materials within a Class II Biosafety Cabinet (BSC) [4].
  • Waste Management: Decontaminate all waste materials (consumables, cultures) by autoclaving before disposal. Thoroughly decontaminate all work surfaces with appropriate disinfectants after use [4].

Ricin Mechanism of Action

Understanding ricin's mechanism highlights the importance of complete contamination control. The following diagram shows how the toxin enters cells and inhibits protein synthesis.

G Ricin Ricin RTB_Binding RTB B-chain binds cell surface receptors Ricin->RTB_Binding Endocytosis Internalization & Vesicular Transport RTB_Binding->Endocytosis ER_Translocation Translocation to Endoplasmic Reticulum (ER) Endocytosis->ER_Translocation Reductive_Separation Reductive Separation of RTA chain ER_Translocation->Reductive_Separation RTA_ERAD RTA dislocated to cytosol via ERAD pathway Reductive_Separation->RTA_ERAD Ribosome_Inactivation RTA depurinates 28S rRNA (Adenine 4324) RTA_ERAD->Ribosome_Inactivation Protein_Synthesis_Halt Inhibition of Protein Synthesis Cell Death Ribosome_Inactivation->Protein_Synthesis_Halt

Experimental Design and Troubleshooting Guide

Here are common challenges and methodological considerations for your troubleshooting guide.

Issue Possible Cause Suggested Solution
Inconsistent ricin detection PCR inhibitors co-purified with DNA Use an inhibition control assay; consider automated purification systems shown to yield inhibitor-free DNA [2].
Low sensitivity in detection Ricin concentration below assay detection limit Concentrate sample or use more sensitive methods (e.g., ECL over standard ELISA) [1].
Unclear source of contamination Insufficient monitoring of process workflow Implement a rigorous testing protocol using complementary methods (e.g., immunoassay and PCR) at each preparation step to identify contamination points.

Frequently Asked Questions

Q: What is the lethal dose of ricin, and why is contamination a serious concern? A: The estimated lethal oral dose in humans is approximately 1 milligram per kilogram of body weight [5]. Due to its high toxicity and stability, even trace contamination in any preparation derived from castor beans is a significant safety hazard.

Q: Are there any specific biomarkers to confirm ricin exposure in a research setting? A: Yes. Recent metabolomic studies show that changes in specific plasma metabolites—including those in arginine/proline metabolism, bile acid metabolism, and triacylglyceride pathways—can serve as early biomarkers of exposure, potentially before overt symptoms appear [3].

Q: What is the most critical step in handling triricinolein preparations? A: The most critical step is primary containment. All procedures must be conducted within a certified biosafety cabinet using appropriate PPE to prevent researcher exposure and environmental release [4].

References

optimizing triricinolein encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Encapsulation Efficiency

Encapsulation Efficiency (EE%) is a critical quality attribute (CQA) that measures the effectiveness of the encapsulation process. It is calculated as the percentage of the active ingredient successfully incorporated into the carrier system compared to the initial amount used [1].

The formula for calculating EE% is: [ \mathrm{EE}%=\left({\mathrm{W}}{\mathrm{t}}/{\mathrm{W}}{\mathrm{i}}\right)\times 100% ] Where:

  • Wₜ is the total amount of the incorporated material found in the final formulation.
  • Wᵢ is the total quantity of material added initially during preparation [1].

Quantification of Wₜ typically requires sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or spectroscopic methods, after extracting the drug from the carrier system [2] [1].

Key Factors Influencing Encapsulation Efficiency

The table below summarizes the major factors that impact encapsulation efficiency, based on experimental findings from various studies.

Factor Influence on Encapsulation Efficiency Example & Supporting Evidence
Drug-Carrier Interactions Inducing specific interactions (e.g., electrostatic) between the drug and the lipid bilayer can significantly improve EE. Protein encapsulation in liposomes increased by enhancing enzyme-lipid surface interactions [3].
Stabilizers / Additives Protect the drug from destabilization at interfaces, during freeze-thawing, or from adsorption to surfaces. Sucrose (prevents instability from freeze-thawing), Phenylalanine (reduces adsorption at water/DCM interface), Poloxamer 188 (enhances stability in solution) [4].
Manufacturing Process & Parameters The method and its specific parameters (e.g., lipid concentration, number of freeze-thaw cycles) are critical. Increased lipid concentration and number of freeze-thaw cycles led to higher EE in liposomes [3]. Emulsion solvent evaporation method can be optimized for high EE of water-soluble drugs [2].
Composition & Formulation Ratios The ratios of different lipid components (e.g., ionizable lipids, PEG-lipids) directly affect EE and nanoparticle characteristics. The molar percentage of PEG-lipid significantly impacts LNP size, stability, and EE. Lack of PEG can lead to large, polydisperse particles with poor encapsulation [5].

Analytical Methods for Determining EE

Accurate measurement is key to troubleshooting. The table below compares common methods used to determine encapsulation efficiency.

Method Principle Best For / Notes
Chromatographic Methods (HPLC/UHPLC) [2] [5] Separates and quantifies the encapsulated drug after extraction from the carrier. Considered a standard, reliable method. Used for cetirizine HCl in microspheres [2] and for LNP composition analysis [5].
Capillary Gel Electrophoresis (CGE) [6] Separates free mRNA from encapsulated mRNA based on size and charge. A deformulation agent (e.g., Triton X-100) releases the cargo for analysis. Ideal for fragile macromolecules like mRNA. Provides high-resolution separation to differentiate intact cargo from degraded species [6].
Fluorescent & Radioactive Methods [7] Uses fluorescent dyes or radioactive labels bound to the drug to measure its concentration. Highly reliable, but requires labeling of the drug molecule. A study on protein encapsulation in PLGA NPs found these methods among the most accurate [7].
Indirect Methods (e.g., BCA Assay) [7] Measures the amount of unencapsulated drug in the supernatant after separating the nanoparticles (e.g., by centrifugation). EE is calculated indirectly (Initial Drug - Free Drug). Can be less accurate due to potential drug leakage during separation [7].

Troubleshooting Workflow for Low Encapsulation Efficiency

The following workflow provides a logical sequence for diagnosing and addressing low EE in your experiments. This diagram is based on the common factors and solutions identified in the technical literature.

troubleshooting_workflow Start Low Encapsulation Efficiency Detected Step1 Confirm Analytical Method (HPLC, CGE, Fluorescence) Start->Step1 Step2 Check Drug-Carrier Compatibility & Interactions Step1->Step2 Step3 Evaluate Stabilizer Formulation Step2->Step3 Step4 Optimize Manufacturing Process & Composition Ratios Step3->Step4 Step5 Re-test Encapsulation Efficiency Step4->Step5 Resolved Issue Resolved Step5->Resolved NotResolved Issue Persists Step5->NotResolved  Consider alternative  carrier systems

Experimental Protocol for Systematic Optimization

For a methodical approach, consider using a Design of Experiments (DoE). This is a powerful, statistically-based method to efficiently explore multiple factors simultaneously.

  • Define Objective: The goal is to maximize the encapsulation efficiency (%) of triricinolein [2].
  • Select Critical Factors: Based on the troubleshooting guide, choose 3-4 key factors to investigate. For a lipid-based system, these could be:
    • X₁: Total lipid concentration
    • X₂: Molar ratio of structural lipid to stabilizer (e.g., PEG-lipid)
    • X₃: Number of freeze-thaw cycles (if applicable)
    • X₄: Concentration of a key stabilizer (e.g., sucrose)
  • Choose a DoE Design: A Draper-Lin Small Composite Design (D-LSCD) is highly efficient for developing mathematical models that estimate the relationship between your factors and the encapsulation efficiency [2].
  • Run Experiments and Analyze: Prepare your formulations according to the experimental design matrix. Measure the EE% for each run and use statistical software to analyze the results. The software will generate a model that can identify optimal factor levels and predict the maximum achievable EE% [2].

References

troubleshooting triricinolein hydrolysis in storage

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Triricinolein Hydrolysis

Problem Phenomenon Possible Causes Suggested Solutions & Rationale

| Low/Incomplete Hydrolysis | Product Inhibition: Long-chain free fatty acids (e.g., ricinoleic acid) generated during hydrolysis inhibit the lipase [1]. | ✓ Dilute the substrate: Reduces localized concentration of inhibitory products [1]. ✓ Use small droplet emulsions: Increases surface area, delaying surface coverage by inhibitory products [1]. ✓ Continuous product removal: Use methods like cold trapping or adsorption to remove free fatty acids from the reaction medium. | | Slow Reaction Rate | Substrate Accessibility: Large, poorly emulsified lipid droplets limit enzyme access [1]. Sub-optimal Temperature: Enzyme not operating at its temperature optimum. | ✓ Optimize emulsification: Create stable, fine emulsions with small, uniform droplet sizes to maximize the oil-water interface [1]. ✓ Determine temperature optimum: Refer to foundational studies; hydrolysis of this compound by ricin lipase is known to be temperature-sensitive [2]. | | Enzyme Inactivation | Interfacial Denaturation: Agitation or shearing at the oil-water interface can denature the enzyme. Chemical Denaturation: Detergents or contaminants in the substrate can inactivate the lipase [3]. | ✓ Optimize mixing speed: Ensure sufficient mixing without causing excessive shear stress. ✓ Ensure substrate purity: Use high-purity this compound (e.g., from castor oil) and avoid contaminants known to interfere with lipase action [3] [4]. | | Difficulty Analyzing Products | Complex Mixture: Reaction contains triglycerides, diglycerides, monoglycerides, and free fatty acids. | ✓ Use specific analytical techniques: Employ TLC, HPLC, or GC-MS for accurate separation, identification, and quantification of all reaction products [5]. |

Frequently Asked Questions (FAQ)

Q1: What is the primary source of this compound for experimental work? A1: this compound is the main triglyceride constituent of castor oil, comprising up to 89-92% of its fatty acid content [6] [4]. High-purity this compound is typically prepared from castor oil through processes like hydrolysis and purification [4].

Q2: My hydrolysis works initially but then plateaus. Why? A2: This is a classic sign of product inhibition. Research on gastric lipolysis shows that long-chain free fatty acids like ricinoleic acid, once generated, partition strongly to the lipid droplet surface (with a high molar phase distribution coefficient) and physically prevent the lipase from accessing its triglyceride substrate, thereby halting the reaction [1].

Q3: Are there specific lipases known to effectively hydrolyze this compound? A3: Yes, the search results indicate that a lipase from ricin (the castor bean plant itself) has been studied for this purpose [2]. Furthermore, immobilized enzymes like Lipozyme TL IM have demonstrated high conversion rates (up to 96.2%) in producing ricinoleic acid from castor oil, making them excellent candidates for this compound hydrolysis [4].

Q4: How can I accurately measure the extent of hydrolysis? A4: You can use enzymatic assay kits that detect the released glycerol [3]. For more detailed analysis of the lipid species, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for quantifying fatty acids and partial glycerides, respectively [5].

Experimental Workflow & Inhibition Mechanism

To better visualize the process and a key problem, the following diagrams outline a general hydrolysis workflow and the specific mechanism of product inhibition.

G Experimental Workflow for this compound Hydrolysis A Substrate Preparation (Castor Oil/Triricinolein) B Emulsification (Create fine oil-in-water emulsion) A->B C Reaction Setup (Add lipase, buffer, control temperature) B->C D Monitor Reaction (Measure FFA release or glycerol) C->D E Product Analysis (TLC, HPLC, GC-MS) D->E F Product Separation (Purify ricinoleic acid) E->F

G Mechanism of Product Inhibition in Hydrolysis cluster_initial Initial Stage cluster_late Late Stage / Inhibition L1 Lipase S1 This compound Substrate Droplet L1->S1 Hydrolyzes FFA Free Fatty Acids (FFAs) (e.g., Ricinoleic Acid) L1->FFA Generates S2 This compound Substrate Droplet FFA->S2 Partitions to Surface & Forms a Layer L2 Lipase L2->FFA Blocked Access

I hope this structured guide helps you troubleshoot your experiments effectively.

References

challenges in purifying triricinolein from castor oil

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Key Challenges in Tiriricinolein Purification

Q1: What are the main technical challenges in purifying triricinolein? Purifying this compound is difficult due to the high ricinoleic acid content and the presence of minor glycerides with similar structures [1] [2]. Key challenges include:

  • Similar Polarity of Impurities: Castor oil contains other triglycerides (composed of linoleic, oleic, and stearic acids) with physical and chemical properties very close to those of this compound, making separation by standard techniques like chromatography or crystallization inefficient [1] [2].
  • High Viscosity: The strong hydrogen bonding of ricinoleic acid chains makes castor oil highly viscous (889.3 centistokes), complicanding handling, filtration, and processing [2].
  • Sensitivity to Degradation: The functional groups in ricinoleic acid (hydroxyl, double bond) are sensitive to heat, air, and acids, risking dehydration or polymerization during processing, which introduces new impurities [1] [2].

Q2: Why is solvent selection critical for recrystallization? Recrystallization relies on a large solubility difference between the target compound and impurities across temperatures [3] [4]. A suitable solvent must dissolve this compound when hot and minimally when cold. The high polarity and hydroxyl group of this compound make finding a solvent with this precise balance difficult; polar solvents may retain it in solution, while non-polar solvents may not dissolve it sufficiently [3].

Experimental Protocol: Purification via Solvent-Based Crystallization

This protocol outlines a method for preliminary purification of this compound from commercial castor oil.

1. Principle This method leverages the differential solubility of this compound in a solvent or solvent pair at different temperatures. The optimal solvent should fully dissolve crude castor oil upon heating, then allow this compound to crystallize upon cooling while impurities remain in solution [3].

2. Materials

  • Crude or refined castor oil
  • Laboratory solvents (ethanol, methanol, acetone, ethyl acetate, hexane)
  • Erlenmeyer flask
  • Hotplate with magnetic stirrer
  • Heating mantle
  • Thermometer
  • Büchner or Hirsch funnel
  • Vacuum filtration setup
  • Ice bath

3. Procedure

Step 1: Solvent Selection and Solubility Screening

  • Test solubility of castor oil in various pure solvents and solvent pairs using the procedure from JoVE [3].
  • Solvent Pair Approach: If a single solvent is ineffective, use a two-solvent system. The first solvent readily dissolves castor oil, and the second acts as an "anti-solvent" to decrease this compound solubility [3] [4]. Common pairs include ethanol/water or ethyl acetate/hexane [3].

Step 2: Dissolving the Sample

  • Place castor oil in an Erlenmeyer flask.
  • Heat the chosen solvent to boiling in a separate flask.
  • Add minimal hot solvent in small portions to the oil while swirling and heating until it just dissolves [3].
  • Add ~10% excess hot solvent to account for evaporation [3].

Step 3: Hot Filtration (Optional)

  • If insoluble impurities are present after dissolution, perform hot filtration using a fluted filter paper in a stemless funnel to remove them [3].

Step 4: Cooling and Crystallization

  • Let the flask cool slowly to room temperature on an insulating surface, then place in an ice bath for 30-60 minutes [3].
  • If crystals do not form, induce crystallization by scratching the flask interior with a glass rod or adding a seed crystal [3].

Step 5: Isolating and Drying Crystals

  • Collect crystals via vacuum filtration using a Büchner funnel [3].
  • Wash crystals with a small amount of fresh, cold solvent to remove surface impurities [3].
  • Air-dry by drawing air through the filter or leaving in a desiccator [3].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low/No Crystal Yield Solvent polarity too high; insufficient solubility difference [3]. Screen alternative solvents or use a solvent-antisolvent pair [3] [4].
Overcooling causing oil separation ("oiling out") [3]. Cool solution more slowly. Re-dissolve and use a different solvent with higher boiling point [4].
Poor Purity Cooling too fast, trapping impurities [3]. Ensure slow cooling rate for larger, purer crystals [3].
Insufficient washing after filtration [3]. Rinse crystals thoroughly with small amounts of ice-cold solvent post-filtration [3].
High Viscosity & Handling Issues Intrinsic property of castor oil/triricinolein [2]. Use warm solvent for transfers; consider higher processing temperatures.

Workflow and Troubleshooting Diagrams

The following diagrams outline the core purification workflow and a systematic troubleshooting process.

PurificationWorkflow Figure 1: Tiriricinolein Purification Workflow Start Start: Crude Castor Oil SolventSelect Solvent Selection & Solubility Screening Start->SolventSelect Dissolve Dissolve Sample in Hot Solvent SolventSelect->Dissolve HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFiltration Cool Cool Solution Slowly HotFiltration->Cool InduceCrystal Induce Crystallization (Scratch/Seed) Cool->InduceCrystal If no crystals form IceBath Ice Bath (30-60 mins) Cool->IceBath InduceCrystal->IceBath Filter Vacuum Filtration & Cold Solvent Wash IceBath->Filter Dry Dry Crystals Filter->Dry End End: Purified Tiriricinolein Dry->End

TroubleshootingTree Figure 2: Crystallization Issue Troubleshooting Start Crystallization Problem? LowYield Low or No Crystal Yield? Start->LowYield PoorPurity Poor Purity of Crystals? Start->PoorPurity OilOut Solution forms an oil ('Oiling Out')? LowYield->OilOut ScratchSeed Scratch flask or add seed crystal. LowYield->ScratchSeed FastCool Cooling too fast? Traps impurities. PoorPurity->FastCool Wash Insufficient washing after filtration. PoorPurity->Wash CheckSolvent Re-screen solvents. Try solvent-antisolvent pair. OilOut->CheckSolvent Screen Re-screen solvents. Choose higher B.P. solvent. OilOut->Screen SlowCool Implement slower cooling rate. FastCool->SlowCool ImproveWash Wash with fresh, cold solvent. Wash->ImproveWash

Methodology Note: Alternative Purification Pathways

For higher purity requirements, consider these advanced techniques:

  • Enzymatic Hydrolysis: Using lipase enzymes (e.g., Lipozyme TL IM) to selectively hydrolyze castor oil triglycerides into ricinoleic acid and glycerol is highly effective (up to 96.2% conversion) and a "greener" method [1]. The resulting ricinoleic acid can be re-esterified.
  • Chromatography: Column chromatography using silica gel or other stationary phases can separate this compound from other glycerides, though it is less feasible for large-scale preparations [3].

References

scaling up triricinolein production processes

Author: Smolecule Technical Support Team. Date: February 2026

Triricinolein Technical Data

For quick reference, here are the core chemical identifiers and properties of this compound. Note that two different CAS Numbers are reported in the literature.

Property Value
Chemical Name This compound [1]
Other Names Glyceryl triricinoleate; 1,2,3-Propanetriyl tris(12-hydroxy-9-octadecenoate) [1]
CAS Number 15505-14-3 [1] or 2540-54-7 [2]
Molecular Formula C57H104O9 [1] [2]
Molecular Weight 933.43 g/mol (or 933.5 g/mol) [1] [2]
Form Oil [1]
Stability Light Sensitive [1]

Enzymatic Production & Optimization

One study provides a detailed methodology for the enzymatic conversion of this compound, which is crucial for producing specific derivatives. The workflow below summarizes the experimental process.

Start Start: this compound and Methanol LipaseScreening Lipase Screening Start->LipaseScreening PRL Optimal Lipase: Penicillium roquefortii (PRL) LipaseScreening->PRL SolventSelection Solvent Selection PRL->SolventSelection DIPE Optimal Solvent: Diisopropyl Ether (DIPE) SolventSelection->DIPE WaterActivity Water Activity (aₙ) Control DIPE->WaterActivity a_w Optimal aₙ: 0.53 WaterActivity->a_w Reaction Methanolysis Reaction (Up to 48 hours) a_w->Reaction Product Product: 1,2(2,3)-diricinolein Reaction->Product

Experimental Protocol: Lipase-Catalyzed Methanolysis of this compound [3]

This protocol is designed to produce 1,2(2,3)-diricinolein, a valuable intermediate for further enzymatic studies in lipid biosynthesis.

  • Objective: To find optimal parameters for the synthesis of 1,2(2,3)-diricinolein from this compound.
  • Key Materials:
    • Enzymes: Four immobilized lipases were tested: Candida antarctica type B (CALB), Rhizomucor miehei (RML), Pseudomonas cepacia (PCL), and Penicillium roquefortii (PRL).
    • Solvents: n-Hexane and Diisopropyl Ether (DIPE).
    • Substrate: this compound.
  • Methodology:
    • The reaction mixture containing this compound, methanol, and the chosen lipase in the organic solvent was prepared.
    • The water activity (aw) of the system was controlled to predetermined levels (0.11, 0.53, 0.97).
    • The reaction was carried out for up to 48 hours.
    • The consumption of this compound and the formation of products (diricinolein, methyl ricinoleate, ricinoleic acid) were monitored.
  • Optimal Conditions & Outcomes: | Parameter | Optimal Condition | Result / Rationale | | :--- | :--- | :--- | | Lipase | Penicillium roquefortii (PRL) | Highest yield and specificity for the reaction with this compound, but low activity against the product diricinolein. | | Solvent | Diisopropyl Ether (DIPE) | Provided superior recovery of diricinolein compared to n-hexane. | | Water Activity (aw) | 0.53 | Balanced yield and purity; aw=0.11 gave 93% recovery but lower purity (71% 1,2-isomer), while aw=0.53 gave 88% recovery with higher purity (88% 1,2-isomer). |

Analytical Methods for Quality Control

Precise analysis is critical for troubleshooting production. The following methods are cited in the literature for identifying and quantifying this compound and its related compounds.

Method Application Key Details
HPLC with ELSD [3] Identification and quantification of acylglycerols in castor oil. Effective for separating and analyzing molecular species of acylglycerols without requiring derivatization.
Non-aqueous Reversed-Phase HPLC [3] Separation of synthetic triacylglycerols and diacylglycerols. Useful for analyzing the products of synthesis reactions in organic solvents.
NMR Spectroscopy [3] Determining isomeric purity of products (e.g., 1,2-diricinolein vs. 1,3-diricinolein). Provides structural confirmation and quantitative ratio of isomers.
ESI-MS (Electrospray Ionization Mass Spec) [3] General analysis of reaction products. Used for identifying the molecular species present in the reaction mixture.

Frequently Asked Questions

What is the primary source of this compound? this compound is the main triglyceride component of castor oil, derived from the seeds of the Ricinus communis plant. Its structure is based on ricinoleic acid, a fatty acid with a unique hydroxyl group [4] [5].

Are there any special handling or storage requirements? this compound is light-sensitive and should be stored in an amber vial under refrigeration to maintain stability [1].

Troubleshooting Guide & Research Directions

Based on the search results, here are specific challenges and suggested paths forward for scaling up production.

  • Challenge 1: Optimizing the Supply of Ricinoleic Acid The entire production of this compound relies on a sufficient and high-quality supply of its precursor, ricinoleic acid, from castor beans.

    • Suggestion: Explore advanced genomic and transcriptomic studies of different Ricinus communis strains. Research has identified differentially expressed genes (DEGs) related to ricinoleic acid biosynthesis. Selecting or engineering castor plants with higher oil content could improve your starting material [4].
  • Challenge 2: Scaling Enzymatic Processes The enzymatic method described is a batch process at a laboratory scale. Moving to continuous production and handling enzymes in large quantities presents engineering challenges.

    • Suggestion: Focus on immobilized lipase systems, as used in the cited study [3]. Immobilized enzymes are typically more stable and reusable, which is a key advantage for large-scale, cost-effective production. Investigate different immobilization supports and bioreactor designs.

References

methods to increase triricinolein solubility

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main categories of solubility enhancement methods? The primary methods can be categorized into Physical Modifications, Chemical Modifications, and Miscellaneous/Novel Technologies [1] [2] [3].

  • Q2: Which technique is the best for my compound? There is no single "best" technique. The choice depends on the physicochemical properties of your compound (e.g., melting point, log P, pKa), the intended route of administration, and the desired dosage form. A systematic screening approach is often necessary [4].

  • Q3: Over 60% of new drug candidates have poor solubility. What are the most common traditional techniques? [5] [3] Common and well-established techniques include particle size reduction (micronization/nanosuspension), salt formation for ionizable compounds, and the use of cosolvents or surfactants [1] [2] [3].

  • Q4: Are there any novel, high-impact technologies I should be aware of? Yes, recent research highlights several promising approaches. Silica nanoparticles with ultrahigh silanol density can enhance solubility by 10 to 2,000-fold through competitive adsorption [5]. Machine learning models can now rapidly screen thousands of potential solvents in silico [4] [6], and Natural Deep Eutectic Solvents (NADES) offer a green and tunable solubilization medium [4].


Techniques at a Glance

The table below summarizes key solubility enhancement methods for easy comparison.

Technique Brief Description Key Considerations
Particle Size Reduction [1] [2] Increases surface area for dissolution. Nanosuspensions create particles of 200-600 nm. Does not change equilibrium solubility. Nanosuspensions require stabilizers to prevent aggregation.
Solid Dispersions [1] [3] Dispersion of drug in inert hydrophilic carrier matrix (e.g., polymers). Can lead to unstable amorphous forms; risk of crystallization over time.
Salt Formation [2] [3] Converting an ionizable drug into a salt form, which typically has higher solubility. Only applicable to ionizable compounds. Risk of precipitation in the GI tract.
Cosolvency [2] [3] Using a water-miscible solvent (e.g., PEG, ethanol, propylene glycol) in which the drug has good solubility. Biocompatibility of solvents is a key concern. Risk of precipitation upon dilution.
Surfactants / Micelles [1] [2] Use of amphiphilic molecules to lower surface tension and encapsulate drugs in micelles. Toxicity and irritancy potential of surfactants must be evaluated.
pH Adjustment [2] [3] Modifying the micro-environmental pH to ionize the drug and increase its aqueous solubility. Limited to ionizable compounds. Can cause irritation or precipitation in vivo.
Hydrotropy [7] [3] Using high concentrations of additives (hydrotropes) to increase solubility. Requires large amounts of hydrotropic agent, which may not be feasible for all formulations.
Nanotechnology (Silica Nanoparticles) [5] Adsorbing drug molecules onto engineered silica surfaces with ultrahigh silanol density for rapid release in water. A novel, broad-spectrum approach. Shown to be stable for over two years in testing.
Natural Deep Eutectic Solvents (NADES) [4] Using mixtures of natural compounds (e.g., choline chloride & glycerol) that form liquids with enhanced solubilization power. Considered a "green" alternative. Properties can be finely tuned for specific applications.

Experimental Protocols & Workflows

Here are detailed methodologies for two highly relevant techniques: a general solvent screening workflow and the specific application of silica nanoparticles.

Protocol: Machine Learning-Guided Solvent Screening

This protocol uses computational screening to efficiently identify the best solvents before lab experiments, saving time and resources [4] [6].

Objective: To rapidly identify optimal pure solvents, binary mixtures, or ternary mixtures for dissolving a poorly soluble compound.

Materials:

  • API (e.g., your compound, Triricinolein)
  • Wide range of potential neat solvents, co-solvents, and NADES components.
  • Solubility prediction software (e.g., tools like SoluDEM or COSMO-RS models) [4] [6].

Workflow Diagram:

G Start Start: Define Solubility Goal ML In-Silico Screening (Machine Learning Model) Start->ML VirtualLib Virtual Solvent Library (>11,000 possible solvents) ML->VirtualLib Rank Rank Potential Solvents VirtualLib->Rank Lab Lab Validation (Experimental Solubility Measurement) Rank->Lab Analyze Analyze Data & Select Lead Lab->Analyze End End: Proceed with Lead Solvent Analyze->End

Procedure:

  • Define System: Specify your compound's structure and the types of solvents to screen (e.g., neat, binary, ternary, NADES).
  • Computational Screening: Use a machine learning model or software like SoluDEM to predict solubility across a vast virtual solvent library. This can screen thousands of combinations in hours [6].
  • Rank Candidates: The model will output a ranked list of solvents with the highest predicted solubility for your compound.
  • Experimental Validation: In the lab, prepare the top-ranked solvent candidates. Add an excess of your compound to each solvent and agitate to reach saturation (e.g., using a static method) [4] [8].
  • Analysis: After reaching equilibrium, analyze the concentration of your compound in the saturated solution using a suitable method (e.g., HPLC, UV-Vis). Compare the experimental results with predictions.
Protocol: Solubility Enhancement Using Silica Nanoparticles

This is a novel, high-efficacy method based on 2025 research that can be adapted for various poorly soluble compounds [5].

Objective: To enhance drug solubility by 10 to 2,000-fold through competitive adsorption on high-affinity silica nanosurfaces.

Materials:

  • Poorly soluble API (e.g., Ibuprofen, Ketoprofen, Docetaxel as models).
  • Silica nanoparticles (7-22 nm) with ultrahigh silanol density (target ~20 OH/nm²).
  • Appropriate solvent for drug loading.
  • Water (for dissolution medium).

Mechanism Diagram:

G Step1 1. Dry Drug Loading Drug molecules adsorb onto the ultrahigh-affinity silica surface. Step2 2. Introduction to Aqueous Medium Water molecules compete for binding sites on the silica surface. Step1->Step2 Add Water Step3 3. Competitive Adsorption & Release Water displaces drug molecules due to higher binding affinity. Step2->Step3 Competition Step4 4. Rapid Drug Dissolution Drug is rapidly released into the solution. Step3->Step4 Desorption

Procedure:

  • Surface Engineering: Ensure silica nanoparticles have a high silanol density (conventional silica has 4-6 OH/nm², while the enhanced method requires up to 20 OH/nm²) [5].
  • Drug Loading: In a dry state, adsorb the drug molecules onto the engineered silica surfaces. This can be done by agglomerating nanoparticles through controlled evaporation to create a porous template, then loading the drug [5].
  • Dissolution Test: Introduce the drug-loaded silica to an aqueous medium (e.g., water or simulated gastric fluid). Competitive adsorption will occur, where water molecules displace the drug molecules from the silica surface due to their higher binding affinity.
  • Analysis: Monitor the drug release. Studies show this method can release over 90% of the drug within one hour, a significant increase over crystalline drug forms [5].

Troubleshooting Common Problems

  • Problem: Precipitation upon dilution.

    • Causes: Common with cosolvency and pH adjustment methods when the formulation is diluted in a larger volume of aqueous media, shifting solubility equilibrium [3].
    • Solutions: Consider using a method less prone to precipitation, such as nanosuspension or solid dispersions. Alternatively, optimize the ratio of cosolvents to minimize this effect.
  • Problem: Low dissolution rate even with high surface area.

    • Causes: The compound may have intrinsically low solubility in the dissolution medium, or the powder may be poorly wetted.
    • Solutions: Combine particle size reduction with a surfactant to improve wetting and micellar solubilization [1] [2]. Alternatively, formulate as a solid dispersion with a hydrophilic polymer to create a supersaturated solution.
  • Problem: Physical instability of amorphous formulations.

    • Causes: Amorphous solid dispersions are metastable and can recrystallize during storage, reducing solubility over time [1].
    • Solutions: Optimize the type and ratio of the polymer carrier to better inhibit crystallization. Use appropriate packaging and storage conditions (e.g., low humidity).

References

Optimizing Diricinolein Production via Enzymatic Methanolysis

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the key parameters from a study that successfully optimized the lipase-catalyzed methanolysis of triricinolein to produce 1,2(2,3)-diricinolein [1].

Parameter Optimal Condition / Value
Target Reaction Lipase-catalyzed methanolysis of this compound
Desired Product 1,2(2,3)-diricinolein
Optimal Enzyme Penicillium roquefortii Lipase (PRL)
Optimal Reaction Medium Diisopropyl ether (DIPE)
Optimal Water Activity (aw) 0.53
Reported DAG Yield 88%
Reported Isomer Purity 88% (1,2(2,3)-isomer vs. 1,3-isomer)

General Principles for Reaction Optimization

For a comprehensive troubleshooting guide, you can structure FAQs around the core components of a reaction. The following principles, while generalized from PCR optimization, are applicable to many enzymatic and biochemical processes [2] [3].

  • Enzyme/Catalyst: The choice of catalyst is critical. Different enzymes (e.g., CALB, RML, PCL, PRL) have varying specificity, stability, and fidelity, which directly impact yield and product purity [2] [1]. Strategies like using immobilized enzymes or "hot-start" techniques can improve performance [2].
  • Reaction Medium: The solvent or medium defines the reaction environment. Key factors include pH, the presence of co-factors like Mg²⁺, and the use of additives. Additives such as DMSO, formamide, or BSA can help manage challenges like high GC-content or the presence of inhibitors [2].
  • Template/Substrate: The quality and quantity of the starting material are fundamental. Optimization involves determining the optimal amount of substrate and addressing issues related to substrate complexity, such as high GC-content or secondary structures [2].
  • Priming/Initial Conditions: Proper initial conditions set the stage for a successful reaction. This involves optimizing the components that initiate the reaction, such as primer design (e.g., length, GC content, melting temperature) and concentration to avoid issues like primer-dimer formation [2] [3].
  • Cycling/Thermal Conditions: The physical parameters that drive the reaction need fine-tuning. This includes optimizing temperature for each reaction step (denaturation, annealing, extension), duration at each temperature, and the number of cycles [2].

Experimental Workflow for Reaction Optimization

The diagram below outlines a systematic workflow for troubleshooting and optimizing a biochemical reaction, integrating the key parameters previously discussed [2] [3].

reaction_optimization Start Start: Failed/Suboptimal Reaction Analyze Analyze Results (Gel, Yield, Purity) Start->Analyze Problem Identify Specific Problem Analyze->Problem Subgraph_Enzyme Troubleshoot Catalyst Problem->Subgraph_Enzyme Subgraph_Medium Troubleshoot Reaction Medium Problem->Subgraph_Medium Subgraph_Substrate Troubleshoot Substrate Problem->Subgraph_Substrate Subgraph_Conditions Troubleshoot Reaction Conditions Problem->Subgraph_Conditions CheckEnzymeActivity CheckEnzymeActivity Subgraph_Enzyme->CheckEnzymeActivity Low Yield? CheckNonspecific CheckNonspecific Subgraph_Medium->CheckNonspecific Nonspecific Products? CheckNoProduct CheckNoProduct Subgraph_Substrate->CheckNoProduct No Product? CheckByproducts CheckByproducts Subgraph_Conditions->CheckByproducts Primer-dimers/Byproducts? EnzymeOpt • Test different enzymes • Check fidelity/processivity • Use hot-start CheckEnzymeActivity->EnzymeOpt Yes TestChange Test Parameter Change (Single Variable) EnzymeOpt->TestChange Evaluate Evaluate Outcome TestChange->Evaluate Run Experiment MediumOpt • Adjust Mg²⁺ concentration • Add DMSO/formamide • Optimize buffer pH CheckNonspecific->MediumOpt Yes MediumOpt->TestChange SubstrateOpt • Verify template quality • Optimize amount • Add BSA for inhibitors CheckNoProduct->SubstrateOpt Yes SubstrateOpt->TestChange ConditionsOpt • Optimize annealing temp. • Adjust cycling times • Optimize primer conc. CheckByproducts->ConditionsOpt Yes ConditionsOpt->TestChange Evaluate->Problem Not Improved Success Success: Parameter Optimized Evaluate->Success Improved

Suggestions for Further Information

The available search results provided a strong foundation for one specific reaction but were limited in covering a wider range of this compound derivatives. To build a more comprehensive support center, you could:

  • Consult Specialized Databases: Search for Ricinus communis (castor bean) biosynthetic pathways in platforms like KEGG PATHWAY or MetaCyc, as this plant is the primary source of ricinoleic acid [4].
  • Refine Your Search: Use specific terms like "enzymatic synthesis of ricinoleic acid esters," "chemical modification of this compound," or "diricinolein purification" to find more specialized protocols.

References

Understanding Triglycerides and the Case for Specific Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Triglycerides are lipid molecules that serve as a crucial energy source, formed when the body converts unused calories for storage in fat cells [1] [2]. "Triricinolein" specifically refers to a triglyceride composed of three ricinoleic acid molecules. Ricinoleic acid is a unique hydroxy fatty acid found predominantly in castor oil, known for its anti-inflammatory and other bioactive properties.

The biological activity of a triglyceride is heavily influenced by the specific fatty acids it contains. Therefore, the activity of this compound is expected to differ significantly from triglycerides composed of more common fatty acids like palmitic, oleic, or linoleic acid. This underscores the need for direct, head-to-head experimental comparisons.

A Framework for Experimental Comparison

While data on this compound is absent from the search results, a study on the plant alkaloid trigonelline provides an excellent template for a rigorous experimental protocol to compare bioactive compounds [3]. The workflow below outlines the key phases of such an investigation.

G Figure 1. Experimental Workflow for Comparing Triglyceride Bioactivity cluster_1 Phase 1: In Vivo Efficacy cluster_2 Phase 2: Molecular Profiling cluster_3 Phase 3: Data Integration & Validation A Animal Model Administration (this compound vs. Control Triglycerides) B Behavioral Analysis (e.g., Morris Water Maze for cognitive function) A->B C Tissue Sample Collection (e.g., Hippocampus, Liver, Blood) B->C D Omics Analysis (Transcriptomics, Proteomics) C->D E Biochemical Assays (ELISA for cytokines, neurotransmitters) D->E F Bioinformatic Analysis (Pathway Enrichment, PPI Networks) E->F G Mechanistic Validation (Targeted inhibition, signaling studies) F->G

The methodology from the trigonelline study can be directly adapted to investigate this compound [3]:

  • In Vivo Model: Use an appropriate animal model (e.g., senescence-accelerated mice for aging studies or a high-fat diet model for metabolic activity).
  • Compound Administration: Orally administer this compound, a control triglyceride, and a vehicle control for a set period (e.g., 30 days).
  • Functional Behavioral Tests: Assess cognitive improvement using the Morris Water Maze (measuring escape latency and time in target quadrant) or evaluate metabolic parameters.
  • Tissue Collection and Molecular Analysis:
    • Transcriptomics: Perform whole-genome profiling (e.g., microarrays) on relevant tissues (hippocampus for neurology, liver for metabolism). Follow with Gene Ontology (GO) and pathway analysis (e.g., KEGG) to identify enriched biological processes.
    • Protein-Protein Interaction (PPI) Networks: Use tools like STRING to identify key hub proteins through which the compound might exert its effects.
    • Biochemical Assays (ELISA): Quantify key biomarkers such as proinflammatory cytokines (TNFα, IL-6) and neurotransmitters (dopamine, noradrenaline) in tissue homogenates.

Comparative Biological Activities of Triglycerides

Based on general lipid science, the table below hypothesizes the potential contrasting activities between a specialized triglyceride like this compound and more common dietary triglycerides.

Biological Activity Common Dietary Triglycerides (e.g., Soybean, Palm Oil) Specialized Triglycerides (Hypothesized for this compound)
Primary Metabolic Role Energy storage and release [1] [2] Precursor for specialized fatty acids (ricinoleic acid) with unique pharmacology
Inflammatory Response Generally neutral; high intake can be pro-inflammatory Potential anti-inflammatory activity (inferred from ricinoleic acid)
Signaling Pathways Influence pathways related to energy metabolism and adipogenesis May modulate specific pathways like NF-κB (for inflammation) or neuro-signaling
Key Molecular Targets Lipoprotein lipase, PPARs for energy metabolism Potential targeted modulation of pro-inflammatory cytokines (TNFα, IL-6) [3]

Research Path Forward

To conclusively map the biological activity of this compound, the following steps are recommended:

  • Source Pure Compounds: Acquire high-purity this compound and select control triglycerides (e.g., triolein, trilinolein).
  • Implement the Workflow: Execute the experimental workflow outlined above, tailoring the disease model to your biological question (e.g., inflammation, metabolic health).
  • Focus on Ricinoleic Acid Moieties: The bioactivity of this compound is likely driven by the release of ricinoleic acid upon metabolism. Studies should specifically track its presence and effects.

References

Comparative Profile: Oleic Acid Triglycerides vs. Triricinolein

Author: Smolecule Technical Support Team. Date: February 2026

Feature Oleic Acid Triglycerides Triricinolein
Chemical Structure Glycerol backbone esterified with three oleic acid molecules (C18:1, omega-9, monounsaturated) [1] [2]. Glycerol backbone esterified with three ricinoleic acid molecules (a hydroxy monounsaturated fatty acid) [3].
Physical State Liquid (oil) at room temperature [1] [2]. Information not available in search results.
Primary Sources Olive oil (55-83%), canola oil, peanut oil, animal fats [1] [2]. Castor oil (main component) [3].
Key Chemical Properties Single cis double bond causes a "kink" in the chain; susceptible to oxidation (rancidification) [1] [2]. Contains a hydroxyl (-OH) group on the 12th carbon of each ricinoleic acid chain, making it unique among fatty acids [3].
Biological & Health Effects Readily stored in lipid droplets, may reduce lipotoxicity; associated with beneficial cardiovascular effects [4] [2]. Information not available in search results.
Common Uses Food, soaps, cosmetics, pharmaceuticals (as excipient), nanoparticle synthesis [2]. Laxative (castor oil), industrial uses (lubricants, biofuels) [3].

Experimental Insights on Lipid Metabolism

Although a direct comparison was not found, one study offers an experimental framework that could be adapted for your comparison. The research contrasted the effects of the free fatty acids Oleic Acid (OA) and Palmitic Acid (PA) on liver cells (HepG2 line) [4].

  • Experimental Protocol:

    • Cell Line: HepG2 (human hepatic carcinoma cells).
    • Treatments: Cells were exposed to 200 µM of OA or PA conjugated to Bovine Serum Albumin (BSA) for 2 to 24 hours.
    • Key Measurements:
      • Lipid Droplet (LD) Dynamics: Confocal microscopy using Bodipy 493/503 stain to quantify LD number, size, and total lipid accumulation.
      • LD-Mitochondria Interaction: Analysis of organelle proximity and interaction.
      • Mitochondrial Bioenergetics: Oxygen consumption rates (respiration) and ATP production were measured.
      • Protein Expression: Western blot analysis for proteins like PLIN2 that coat lipid droplets.
  • Relevant Findings for OA: The study concluded that OA overload led to the formation of numerous, large lipid droplets and an interaction pattern with mitochondria that favored fat storage ("passive" LDs), which was less toxic to the cells compared to PA [4].

The experimental workflow from this study is visualized below, which could serve as a model for designing a comparison that includes this compound.

Start Experimental Setup A HepG2 Cell Culture (Treat with OA/PA/Triricinolein) Start->A B Morphological Analysis (Confocal Microscopy) A->B C Functional Analysis (Bioenergetics) A->C D Molecular Analysis (Western Blot) A->D E Data Synthesis & Comparison B->E LD Number/Size C->E Respiration/ATP D->E Protein Expression

How to Proceed with Your Comparison Guide

Given the lack of direct comparative data, here are suggestions for building a comprehensive guide:

  • Focus on Fundamental Properties: Your guide can authoritatively compare the core chemical and physical differences, such as the profound impact of ricinoleic acid's hydroxyl group on properties like hydrophilicity, hydrogen bonding, and chemical reactivity compared to oleic acid.
  • Extrapolate from Component Fatty Acids: Dedicate a section to comparing the properties of ricinoleic acid vs. oleic acid, as the behavior of their triglycerides is derived from these components.
  • Propose Experimental Pathways: Use the methodology from the HepG2 study [4] as a proposed template for the kind of experiments needed to generate direct, performance-oriented data, highlighting the gaps in current public research.

References

validating HPLC method for triricinolein quantification

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Parameters & Acceptance Criteria

For a quantitative HPLC method, you must demonstrate that it is suitable for its intended purpose by evaluating specific parameters. The table below outlines these key parameters, their definitions, and typical acceptance criteria based on International Council for Harmonisation (ICH) guidelines [1] [2].

Parameter Definition & Purpose Typical Acceptance Criteria & Methodology [1]
Specificity Ability to unequivocally assess the analyte in the presence of interfering components like impurities, degradants, or excipients [1]. Baseline separation of analyte from known interferents. Peak purity assessment via PDA or MS detectors [1].
Accuracy Closeness of measured value to the true value. Recovery: 98-102% for API assay; sliding scale for impurities. Assessed with ≥9 determinations over 3 concentration levels [1].
Precision Degree of scatter in repeated measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, analysts, equipment) [1]. Repeatability (RSD): < 1.0% for API assay; < 5.0% for impurities. Intermediate Precision: Should show no significant difference between sets of data [1].
Linearity Ability to obtain test results directly proportional to analyte concentration. Correlation Coefficient (R²): ≥ 0.999 [3]. Visual inspection of the residual plot [1].
Range Interval between upper and lower analyte concentrations for which linearity, accuracy, and precision are demonstrated. From 80-120% of test concentration for assay; from reporting threshold to 120% of specification for impurities [1].
LOD & LOQ Limit of Detection (LOD): Lowest detectable amount. Limit of Quantification (LOQ): Lowest quantifiable amount with accuracy and precision. Signal-to-noise ratio: 3:1 for LOD; 10:1 for LOQ [2].

Experimental Protocols for Critical Validation Experiments

Here are detailed methodologies for some of the core validation experiments you would need to conduct.

Forced Degradation Studies for Specificity

Forced degradation studies stress the sample to generate degradants and prove the method's stability-indicating capability [1].

  • Acidic/Basic Degradation: Aspirate the standard stock solution into a volumetric flask. Add a measured volume (e.g., 3 mL) of 0.1 N HCl (for acid) or 0.1 N NaOH (for base). Reflux the solution for a set time (e.g., 30 minutes). Neutralize the solution before making up to volume with the diluent and injecting into the HPLC system [3].
  • Oxidative Degradation: Aspirate the standard stock solution into a volumetric flask. Add a measured volume of oxidative agent like 3% v/v H₂O₂. Keep the solution at room temperature for a prolonged period (e.g., 6 hours). Make up to volume with diluent and inject [3].
  • Thermal Degradation: Place the solid API in a petri dish and put it in a forced air-circulating oven at an elevated temperature (e.g., 80°C) for a set time (e.g., 150 minutes). After stress, dissolve and dilute to the desired concentration for analysis [3].
Accuracy (Recovery) Study

Accuracy is typically evaluated by spiking the analyte into a placebo or sample matrix at known concentrations.

  • Procedure: Prepare a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each preparation should be independently prepared and injected. Calculate the percentage recovery of the analyte at each level [1].
System Suitability Testing (SST)

Before any validation testing or routine analysis, a System Suitability Test is run to ensure the HPLC system is performing adequately. This involves multiple injections of a standard preparation [1]. The following workflow outlines a typical validation process that incorporates these experiments:

G Start Start Method Validation Specificity Specificity Study Forced Degradation Start->Specificity Accuracy Accuracy Study Spike Recovery Specificity->Accuracy Precision Precision Study Repeatability & Intermediate Accuracy->Precision Linearity Linearity & Range Precision->Linearity LODLOQ LOD & LOQ Determination Linearity->LODLOQ Robustness Robustness Testing LODLOQ->Robustness Report Compile Validation Report Robustness->Report

HPLC Software and Data Management

Choosing the right Chromatography Data System (CDS) is crucial for data integrity, management, and compliance. The table below compares popular platforms [4] [5].

Software Platform Vendor Key Features Best For
Empower CDS Waters Industry-leading; strong compliance (21 CFR Part 11); scalable architecture; intelligent auto-integration [4]. Large, regulated environments (QA/QC).
Chromeleon CDS Thermo Fisher Highly flexible (supports 500+ instruments); eWorkflow templates; powerful reporting & BI tools [4]. Multi-vendor labs requiring workflow standardization.
OpenLAB CDS Agilent Multi-vendor control; seamless migration from ChemStation; scalable workstation/client/server options [4]. Labs standardizing on Agilent or mixed instruments.
LabSolutions Shimadzu Unified control for LC/GC; centralized data management (CS version); regulatory compliance [4]. Labs with Shimadzu instrumentation.
Clarity DataApex Affordable 3rd-party software; multi-instrument support; flexible for various detectors [4]. Budget-conscious labs and research settings.

HPLC vs. UPLC: A Performance Comparison

For high-throughput labs, Ultra-Performance Liquid Chromatography (UPLC) is a common alternative. The choice depends on your project's needs [6].

Parameter HPLC UPLC
Pressure Range Up to 400 bar 1,000 - 1,200 bar
Column Particle Size 3 - 5 µm < 2 µm
Typical Runtime 20 - 45 minutes 2 - 5 minutes
Sensitivity Moderate High
Solvent Consumption Higher (e.g., 1.0 mL/min) Lower (e.g., 0.3 mL/min)
Primary Use Routine QC, compendial testing R&D, high-throughput analysis

When to choose UPLC: For high-throughput needs, faster method development, and when superior resolution for complex mixtures is required. When to stick with HPLC: For methods that must comply with pharmacopeial monographs, in environments with lower pressure tolerance, or when method transfer and column lifetime are primary concerns [6].

References

triricinolein anti-inflammatory activity compared to other oils

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Inflammatory Oils: A Scientific Comparison

The table below summarizes the active components and anti-inflammatory mechanisms of several plant oils, based on current scientific literature.

Oil Major Active Component(s) Reported Anti-inflammatory Mechanisms & Evidence
Castor Oil Ricinoleic Acid [1] Luteolin and ricinoleic acid identified as contributors to anti-inflammatory action; used traditionally for inflammation and rheumatoid arthritis [1].
Thymol-Rich Oils Thymol [2] [3] Targets key pathways (MAPK, NF-κB, JAK/STAT, arachidonic acid); reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); shown in preclinical models [2] [3].
Triolein Triolein (a triglyceride) [4] Regulates autophagy and inflammation via AKT/mTOR pathway; reduces infarct volume, improves recovery, attenuates microglial activation, and lowers pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in mouse stroke model [4].
Fennel & Cumin Oils Estragole (Fennel), Cuminaldehyde (Cumin) [5] Suppresses human neutrophil activation (respiratory burst, degranulation); inhibits calcium influx and MAPK phosphorylation (p38, JNK, ERK) [5].
Nirgundi Oil Luteolin [1] Luteolin identified as a component for anti-inflammatory action; used alongside castor oil for synergistic effects in traditional preparations [1].

Experimental Models and Protocols

To evaluate the anti-inflammatory efficacy of these substances, researchers employ standardized in vitro and in vivo models. Here are the key methodologies referenced in the search results.

  • In Vitro Neutrophil Assays [5]: These experiments use human neutrophils isolated from peripheral blood. Activation is induced by stimulants like formyl-methionyl-leucyl-phenylalanine (fMLF). Key measurements include:

    • Respiratory Burst: Measured by superoxide production, detected by the reduction of ferricytochrome c.
    • Degranulation: Assessed by the release of the enzyme elastase.
    • Cell Signaling: Analyzed via Western blot to detect phosphorylation of MAPKs (p38, JNK, ERK) and through fluorometry to monitor calcium influx.
  • In Vivo Stroke Model (MCAO/R) [4]: This model studies the effects in a live animal (e.g., C57BL/6J mice).

    • Procedure: The middle cerebral artery is temporarily blocked (occluded), followed by a period of reperfusion to simulate ischemic stroke.
    • Drug Administration: The test compound (e.g., Triolein at 40 mg/kg) is administered via oral gavage, typically starting 30 minutes after reperfusion and continuing for multiple days.
    • Outcome Measures:
      • Infarct Volume: Brain tissue is stained with 2,3,5-Triphenyltetrazolium chloride (TTC); live tissue stains red, while the infarct (dead tissue) remains pale. The area is quantified using image analysis software like ImageJ.
      • Neurological Function: Scored based on animal behavior and reflexes.
      • Biochemical Analysis: Brain tissue is analyzed by Western blot for autophagy-related proteins (LC3-II, p62) and by RT-qPCR for inflammatory cytokines (TNF-α, IL-1β, IL-6).

Visualizing Key Anti-Inflammatory Pathways

The anti-inflammatory effects of these compounds often involve complex cellular signaling pathways. The diagram below illustrates the common pathways targeted by the oils discussed, such as the MAPK and AKT/mTOR pathways.

G ProInflammatoryStimuli Pro-inflammatory Stimuli (PAMPs/DAMPs) CellSurfaceReceptors Cell Surface Receptors (e.g., TLRs) ProInflammatoryStimuli->CellSurfaceReceptors MAPKPathway MAPK Signaling Pathway (p38, JNK, ERK) CellSurfaceReceptors->MAPKPathway AKTPathway AKT/mTOR Signaling Pathway CellSurfaceReceptors->AKTPathway NFkBPathway NF-κB Pathway Activation CellSurfaceReceptors->NFkBPathway InflammatoryMediators Production of Pro-inflammatory Mediators (COX-2, cytokines) MAPKPathway->InflammatoryMediators AKTPathway->InflammatoryMediators Modulates Autophagy NFkBPathway->InflammatoryMediators CytokineRelease Release of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) InflammatoryMediators->CytokineRelease Inflammation Inflammation CytokineRelease->Inflammation Thymol Thymol / Thymol-rich Oils Thymol->MAPKPathway Inhibits Thymol->NFkBPathway Inhibits Triolein Triolein Triolein->AKTPathway Inhibits FennelCumin Fennel & Cumin Oils FennelCumin->MAPKPathway Inhibits

This diagram shows how several oils, like thymol-rich oils and fennel/cumin oils, inhibit the MAPK and NF-κB pathways [2] [5], while triolein acts primarily on the AKT/mTOR pathway to modulate autophagy and inflammation [4].

A Guide for Further Research

Based on the gathered information, here are some points to consider for creating a comprehensive comparison guide:

  • Focus on Ricinoleic Acid: Since "triricinolein" was not directly found, structuring your guide around ricinoleic acid (from castor oil) as the benchmark for comparison is a practical approach. You can explicitly note this terminology focus.
  • Expand the Literature Search: To find specific studies on this compound, you may need to access specialized scientific databases like SciFinder or Reaxys, which are dedicated to chemical literature.
  • Compare Across Models: A robust guide should compare efficacy across different experimental models (e.g., separate tables for in vitro neutrophil studies vs. in vivo neurological or arthritis models), as a compound's effect can be model-dependent.

References

analytical method validation for triricinolein in nanocapsules

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Components: Nanocapsules and Triricinolein

To develop a suitable analytical method, it's important to understand the system you are working with.

  • Nanocapsules are nanoscale carriers with a typical size range of 10-1000 nm, consisting of a protective polymeric shell surrounding an inner core where active substances are placed [1] [2]. Their analysis requires characterizing both the nanoparticle itself (size, shell integrity) and the encapsulated substance.
  • This compound is the triglyceride of ricinoleic acid [3]. As a core substance within nanocapsules, the analytical method must be able to separate and quantify it from the capsule's polymeric shell and any other formulation excipients.

Framework for Analytical Method Validation

For any analytical procedure used in pharmaceutical development, you must demonstrate that it is suitable for its intended use, a process known as Analytical Method Validation [4] [5]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key validation parameters you need to address [5].

The table below summarizes the core parameters, their definitions, and a proposed experimental approach for validating a method to quantify this compound in nanocapsules.

Validation Parameter Objective Proposed Experimental Protocol
Specificity/Selectivity [5] Confirm method measures only this compound without interference from nanocapsule shell, excipients, or degradation products. Compare chromatograms of blank nanocapsules, pure this compound standard, and this compound-loaded nanocapsules. Resolve all peaks and verify no co-elution [4].
Accuracy [4] [5] Determine closeness of measured value to true this compound value. Spike known this compound amounts (50%, 75%, 100%, 125%, 150%) into placebo nanocapsules. Analyze, calculate % recovery (target: 98-102%) [4].
Precision [4] [5] Evaluate measurement variability under normal conditions. Analyze multiple samples (n≥6) from same nanocapsule batch. Calculate %RSD of this compound content (acceptance: %RSD ≤ 2.0%) [4].
Linearity & Range [4] [5] Demonstrate proportional response of method to this compound concentration. Prepare & analyze this compound standard solutions across concentration range (e.g., 50-150% of target). Calculate correlation coefficient (r² > 0.999) [4].
Limit of Detection (LOD) / Quantitation (LOQ) [4] [5] Determine lowest this compound concentration detectable (LOD) and quantifiable with precision/accuracy (LOQ). Based on standard deviation of response and slope of calibration curve: LOD = 3.3(SD/S); LOQ = 10(SD/S) [4].
Robustness [5] Assess method reliability with deliberate, small variations in parameters (e.g., temperature, pH, flow rate). Intentionally alter one parameter at a time and evaluate impact on results (e.g., retention time, peak area).

Method Development Workflow

The following diagram outlines a logical workflow for developing and validating your analytical method, from initial setup to final routine use.

Start Start: Method Development Step1 Define Method Objective: - Quantify this compound in NCs - Detect Degradation Products Start->Step1 Step2 Select & Optimize Analytical Technique (e.g., HPLC-UV, HPLC-RI) Step1->Step2 Step3 Develop Sample Prep: - NC Dissolution/Solvent Extraction - Filtration/Centrifugation Step2->Step3 Step4 Initial Testing & System Suitability Step3->Step4 Step5 Formal Method Validation Step4->Step5 Step6 Document in Validation Report Step5->Step6 End Routine Use & Monitoring Step6->End

Key Considerations for Protocol Design

Based on the search results, here are critical points to integrate into your validation protocol:

  • Sample Preparation is Crucial: Your method must reliably extract this compound from the nanocapsule shell. You may need to use solvents that can dissolve the polymer wall (e.g., acetone, acetonitrile) without degrading the analyte [1].
  • Characterize the Nanocapsule Too: The analytical method for the active ingredient is one part of the puzzle. You should also have validated methods to characterize the nanocapsules themselves, including:
    • Particle Size and Distribution: Using Dynamic Light Scattering (DLS) [6] [7].
    • Zeta Potential: To assess the surface charge and colloidal stability [6] [7].
    • Encapsulation Efficiency (EE%): This is critical and is calculated as (Actual Drug Load / Theoretical Drug Load) * 100 [2].
  • Revalidation: The method should be revalidated if there are any changes in the nanocapsule formulation, manufacturing process, or the analytical procedure itself. Periodic revalidation (e.g., every 5 years) is also good practice [4] [5].

Developing a robust analytical method is an iterative process. This framework, built on regulatory guidelines, provides a solid foundation for your work on this compound nanocapsules.

References

comparative efficacy of triricinolein drug delivery systems

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data: Synthesis of a Key Diglyceride

The table below summarizes the key experimental findings from a study focused on producing 1,2(2,3)-diricinolein from triricinolein, which can serve as a building block for more complex drug delivery systems [1].

Parameter Lipase from Penicillium roquefortii (PRL) in Diisopropyl Ether (DIPE) Lipase from Penicillium roquefortii (PRL) in n-Hexane
Optimal Water Activity (a_w) 0.53 0.11
Yield of 1,2(2,3)-diricinolein 88% recovery of DAG 93% recovery of DAG
Purity of 1,2(2,3)-isomer 88% (at a_w 0.53) 71% (at a_w 0.11)
Key Reaction Outcome Higher specificity, higher purity of the desired 1,2(2,3)-isomer. Considered optimal. High yield, but lower purity of the desired isomer.

Detailed Experimental Protocol

The following methodology was used to generate the data in the table above [1]:

  • Reaction Setup: The methanolysis of this compound was performed in an organic solvent. Four different immobilized lipases were screened: Candida antarctica type B (CALB), Rhizomucor miehei (RML), Pseudomonas cepacia (PCL), and Penicillium roquefortii (PRL).
  • Variable Conditions: The reaction was conducted in two solvents—n-hexane and diisopropyl ether (DIPE)—at three different water activities (a_w): 0.11, 0.53, and 0.97.
  • Reaction Monitoring: The consumption of this compound and the formation of products (1,2(2,3)-diricinolein, methyl ricinoleate, and ricinoleic acid) were tracked over a period of 48 hours.
  • Analysis: The products were analyzed, and the purity of the 1,2(2,3)-diricinolein isomer versus the 1,3-isomer was determined using NMR spectroscopy.

Modern Drug Delivery System Frameworks

While direct data on formulated this compound drugs is scarce, its derivatives would typically be incorporated into advanced delivery platforms. The field has moved significantly towards the following systems, which provide context for how a this compound-based system might be developed and evaluated [2] [3] [4].

  • Ionizable Lipid Nanoparticles (LNPs): These are the most successful platforms for nucleic acid delivery (e.g., mRNA vaccines). Their key feature is a pH-responsive structure that is neutral in the bloodstream, reducing toxicity, but becomes positively charged in the acidic environment of endosomes, facilitating cellular uptake and endosomal escape of the therapeutic cargo [2] [3].
  • Liposomes: These are spherical vesicles that can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified with polymers like polyethylene glycol (PEG) to extend their circulation time. They were among the first successful nanomedicines (e.g., Doxil) [5] [3].
  • Polymer-Based Nanoparticles: Systems using materials like Poly(lactic-co-glycolic acid) (PLGA) offer controlled release profiles of drugs over extended periods. Their chemical flexibility allows for precise engineering of drug release kinetics [3].
  • Long-Acting Injectables and Implants: These advanced controlled-release systems maintain therapeutic drug levels over weeks or months, greatly improving patient adherence for chronic conditions [4].

The diagram below illustrates how these modern systems, particularly ionizable LNPs, function in a biological environment to deliver their payload.

G Cellular Uptake and Endosomal Escape of Ionizable LNP Start Start: Ionizable LNP in Bloodstream A 1. Cellular Uptake LNP is engulfed by the cell into a compartment called an endosome Start->A B 2. Endosome Acidification pH inside the endosome drops A->B C 3. Ionizable Lipid Charge Change Lipids become positively charged B->C D 4. Endosomal Escape Interaction with endosomal membrane releases therapeutic payload C->D End Therapeutic cargo (e.g., mRNA) is released into the cell to act D->End

Research Directions and Considerations

To build a comprehensive comparison guide, you may need to investigate the following areas, as they were not covered in the available search results:

  • Formulation Integration: Study how diricinolein or this compound integrates into modern carriers like LNPs, liposomes, or polymer nanoparticles.
  • In-Vivo/In-Vitro Efficacy: Conduct comparative experiments to evaluate critical performance metrics, including drug encapsulation efficiency, stability, cellular uptake, and therapeutic efficacy in biological models.
  • Safety and Toxicity Profile: A crucial part of any drug delivery guide is a comparative analysis of the safety and immunogenicity of different formulations.
  • Manufacturing Scalability: Consider the "translational gap". The complexity of manufacturing and ensuring batch-to-batch consistency are significant hurdles for clinical application [3].

References

triricinolein lubricant properties vs synthetic lubricants

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Triricinolein

The search results contained only one source with information on this compound, providing its fundamental chemical identity without performance data relevant to lubrication [1].

Property Value
Chemical Name 12-Hydroxy-9-octadecenoic acid 1,2,3-propanetriyl ester [1]
CAS Number 15505-14-3 [1]
Molecular Formula C57H104O9 [1]
Molecular Weight 933.43 g/mol [1]
Boiling Point 879.2±65.0 °C (Predicted) [1]
Density 0.977±0.06 g/cm³ (Predicted) [1]
Form Colourless Oil [1]
Stability Light Sensitive [1]

Synthetic Lubricants Overview

Synthetic lubricants are engineered fluids designed for superior performance under extreme conditions compared to conventional mineral oils [2] [3]. They are primarily categorized by their base stock composition.

G A Synthetic Lubricants B1 Group IV: Polyalphaolefins (PAO) A->B1 B2 Group V: Other Synthetics A->B2 C1 Esters B2->C1 C2 Polyalkylene Glycols (PAG) B2->C2 D1 High Temp Stability C1->D1 D2 Oxidation Resistance C1->D2 D3 Polarity (Good Lubricity) C1->D3 D4 High Viscosity Index C2->D4 D5 Water Solubility Options C2->D5 D6 Biodegradability (Some Types) C2->D6

Common Types and Their Properties
Type Key Properties Common Applications

| Polyalphaolefins (PAO) (Group IV) [2] | Excellent thermal & oxidative stability, high viscosity index [3]. | Automotive engines, industrial turbines [3]. | | Esters (Group V) [2] | Polarity (excellent lubricity, metal adhesion), high temperature stability [2]. | Aviation, high-temperature industrial settings (often blended or as additives) [2] [3]. | | Polyalkylene Glycols (PAG) (Group V) [2] | High lubricity, polarity, low traction, high viscosity index, water solubility options [2]. | Gear oils, metalworking fluids, compressor lubricants, food-grade lubricants [2]. |

References

×

XLogP3

17.8

UNII

NZ59BAU9ZN

Other CAS

2540-54-7

Wikipedia

Ricinolein

Use Classification

Cosmetics -> Emollient; Refatting

Dates

Last modified: 04-14-2024

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